2-Fluoro-3,4-dimethoxypyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8FNO2 |
|---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
2-fluoro-3,4-dimethoxypyridine |
InChI |
InChI=1S/C7H8FNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 |
InChI Key |
FZEATTGQUHEFPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
2-Fluoro-3,4-dimethoxypyridine chemical structure
Technical Monograph: 2-Fluoro-3,4-dimethoxypyridine
Part 1: Executive Summary & Structural Logic
2-Fluoro-3,4-dimethoxypyridine (CAS: 1228897-86-6) represents a specialized heterocyclic building block in medicinal chemistry.[1] While structurally related to the ubiquitous proton pump inhibitor (PPI) intermediate 2-(chloromethyl)-3,4-dimethoxypyridine, this ring-fluorinated analog offers a distinct reactivity profile.[1]
The presence of the fluorine atom at the C2 position, adjacent to the ring nitrogen, creates a highly activated electrophilic center. Unlike its chloro-counterpart, the C2-F bond provides a unique balance of metabolic stability and susceptibility to nucleophilic aromatic substitution (
Structural Analysis & Electronic Effects
-
The Fluorine Effect (C2): The high electronegativity of fluorine at the
-position (ortho to Nitrogen) inductively withdraws electron density, activating the ring towards nucleophilic attack. However, the strong C-F bond (approx. 116 kcal/mol) requires specific conditions for cleavage. -
The Dimethoxy Shield (C3, C4): The methoxy groups at positions 3 and 4 are electron-donating (mesomeric effect,
). This electron donation increases the electron density of the pyridine ring, theoretically deactivating it towards . -
The Net Result: The molecule exists in a "push-pull" electronic state.[1] The activation by the ring nitrogen and the 2-fluoro group overcomes the deactivation by the methoxy groups, allowing for controlled substitution reactions with amines, thiols, or alkoxides—a critical feature for fragment-based drug discovery (FBDD).
Part 2: Synthesis Protocols
The synthesis of 2-Fluoro-3,4-dimethoxypyridine is best approached via a Halex (Halogen Exchange) reaction, utilizing the commercially available 2-chloro-3,4-dimethoxypyridine as the precursor.[1] This method is preferred over direct fluorination due to regioselectivity control.
Protocol A: Halex Fluorination (Phase-Transfer Catalyzed)[1]
Objective: Conversion of 2-chloro-3,4-dimethoxypyridine to 2-fluoro-3,4-dimethoxypyridine.
Principle: Nucleophilic aromatic substitution (
Materials:
-
Precursor: 2-Chloro-3,4-dimethoxypyridine (1.0 eq)
-
Reagent: Anhydrous Potassium Fluoride (Spray-dried, 2.5 eq)
-
Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (
)[1] -
Solvent: Anhydrous Sulfolane or DMSO (High boiling point required)
Step-by-Step Methodology:
-
Drying (Critical): The success of Halex reactions depends on the absence of water. Dry the KF in a vacuum oven at 150°C for 12 hours prior to use. Azeotropically dry the solvent (Sulfolane) with toluene if necessary.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under
atmosphere), dissolve 2-chloro-3,4-dimethoxypyridine in Sulfolane (0.5 M concentration). -
Reagent Addition: Add the activated KF and the phase transfer catalyst (18-Crown-6).
-
Thermolysis: Heat the reaction mixture to 140–150°C . Monitor via HPLC or TLC. The reaction typically requires 12–24 hours. Note: The electron-donating methoxy groups retard the reaction rate compared to unsubstituted 2-chloropyridine, necessitating higher temperatures.[1]
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with water (5x reaction volume) to dissolve salts and Sulfolane.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: The product is purified via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Data Summary Table: Synthesis Parameters
| Parameter | Specification | Rationale |
| Temperature | 140–150°C | Required to overcome activation energy barrier increased by OMe groups.[1] |
| Solvent | Sulfolane/DMSO | Polar aprotic solvent stabilizes the transition state; high boiling point.[1] |
| Stoichiometry | 2.5 eq KF | Excess F- drives equilibrium; KCl precipitation drives reaction forward.[1] |
| Catalyst | 18-Crown-6 | Solubilizes K+ in organic phase, leaving "naked" F- for attack.[1] |
Part 3: Reactivity & Applications
The primary utility of 2-Fluoro-3,4-dimethoxypyridine lies in its role as a privileged electrophile .[1] The 2-Fluoro group is a superior leaving group compared to chlorine in
Experimental Workflow: Diversification
The following diagram illustrates the synthesis of the scaffold and its downstream application in generating amino-pyridine libraries (common in kinase inhibitor design).
Figure 1: Synthesis pathway from chloro-precursor to fluoro-scaffold and subsequent derivatization.
Key Application: Radiolabeling Precursor
This structure is also relevant in Positron Emission Tomography (PET) .[3][4] The 3,4-dimethoxy motif is found in neurological drugs. The 2-fluoro position can be isotopically labeled (
Part 4: Characterization & Safety
Spectral Fingerprint (Expected)
-
NMR (400 MHz,
):-
3.85 (s, 3H,
), 3.92 (s, 3H, ). -
6.50 (d, 1H, H-5), 7.80 (dd, 1H, H-6). Note: H-6 will show coupling to the Fluorine atom (approx
).[1]
-
3.85 (s, 3H,
-
NMR:
-
Single peak expected around
-70 to -80 ppm (relative to ), characteristic of 2-fluoropyridines.[1]
-
Safety Protocol
-
Hazard: Fluorinated pyridines can be toxic and skin irritants.
-
Handling: All manipulations involving KF at high temperatures must be performed behind a blast shield due to the risk of thermal runaway or solvent decomposition.
-
Waste: Fluoride-containing waste must be segregated and treated with calcium salts (
) to precipitate calcium fluoride before disposal.[1]
References
-
Synthesis of Fluorinated Heterocycles (Halex Reaction)
-
Reactivity of 2-Fluoropyridines
-
Application in Medicinal Chemistry (PPI Scaffolds)
-
Commercial Availability & Properties
Sources
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- 2. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to 2-Fluoro-3,4-dimethoxypyridine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-Fluoro-3,4-dimethoxypyridine, a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and prospective utility.
Introduction: The Significance of Fluorinated Pyridines
Fluorine-containing organic molecules have become increasingly vital in the development of pharmaceuticals and agrochemicals.[1][2][3][4][5] The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[2][4][5] Pyridine scaffolds are also prevalent in numerous bioactive compounds.[1] Consequently, the strategic combination of a fluorine atom and a pyridine ring, as seen in 2-Fluoro-3,4-dimethoxypyridine, presents a promising avenue for the discovery of novel chemical entities with enhanced biological activity.
While direct literature on 2-Fluoro-3,4-dimethoxypyridine is not extensively available, this guide will extrapolate from related structures and synthetic methodologies to provide a robust framework for its preparation and analysis.
Physicochemical Properties and Molecular Weight
The fundamental characteristics of 2-Fluoro-3,4-dimethoxypyridine are crucial for its handling, characterization, and application. The molecular formula is C₇H₈FNO₂, and its calculated molecular weight is 157.14 g/mol .
| Property | Value |
| Molecular Formula | C₇H₈FNO₂ |
| Molecular Weight | 157.14 g/mol |
| Appearance (Predicted) | Colorless to light yellow liquid or low-melting solid |
| Solubility (Predicted) | Soluble in organic solvents such as dichloromethane, chloroform, and methanol |
Proposed Synthesis of 2-Fluoro-3,4-dimethoxypyridine
A plausible synthetic route to 2-Fluoro-3,4-dimethoxypyridine can be envisioned starting from commercially available precursors. The following multi-step synthesis is proposed, drawing parallels from established methodologies for related pyridine derivatives.[6][7][8]
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An In-Depth Technical Guide to the NMR Spectra of 2-Fluoro-3,4-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F) of 2-Fluoro-3,4-dimethoxypyridine. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization by NMR is paramount. This document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of NMR spectroscopy with practical insights into experimental design and data interpretation for fluorinated heterocyclic systems.
Introduction: The Structural Significance of 2-Fluoro-3,4-dimethoxypyridine
2-Fluoro-3,4-dimethoxypyridine is a substituted pyridine ring, a core scaffold in numerous pharmaceuticals. The introduction of a fluorine atom and two methoxy groups significantly influences the electronic environment and, consequently, the biological activity and physicochemical properties of the molecule. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe for structural analysis.[1][2][3] The interplay of through-bond scalar couplings between ¹H, ¹³C, and ¹⁹F nuclei offers a wealth of information for definitive signal assignment.
Predicted NMR Spectra and Interpretation
The following sections detail the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for each nucleus in 2-Fluoro-3,4-dimethoxypyridine. These predictions are based on established data for similarly substituted pyridine derivatives and fundamental NMR principles.[4][5][6]
¹H NMR Spectrum: A Window into the Proton Environment
The proton NMR spectrum is expected to show two distinct aromatic proton signals and two signals for the methoxy groups.
Table 1: Predicted ¹H NMR Spectral Data for 2-Fluoro-3,4-dimethoxypyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-5 | ~7.5 - 7.8 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5-6 Hz, ⁴J(H5-F2) ≈ 2-3 Hz | The proton at position 5 is coupled to the adjacent proton at position 6 (ortho coupling) and exhibits a smaller, long-range coupling to the fluorine at position 2. |
| H-6 | ~8.0 - 8.2 | Doublet (d) | ³J(H6-H5) ≈ 5-6 Hz | The proton at position 6 is primarily coupled to the adjacent proton at position 5. Any long-range coupling to the fluorine would be minimal. |
| 3-OCH₃ | ~3.9 - 4.1 | Singlet (s) | - | The methoxy protons are not coupled to any other protons. |
| 4-OCH₃ | ~3.8 - 4.0 | Singlet (s) | - | The methoxy protons are not coupled to any other protons. |
¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum will be significantly influenced by the fluorine atom, leading to C-F couplings that can span several bonds.[7][8] For clarity, a proton-decoupled spectrum is assumed, but the C-F couplings will remain. To obtain simplified singlets for each carbon, a ¹H and ¹⁹F double decoupling experiment would be necessary.[7]
Table 2: Predicted ¹³C NMR Spectral Data for 2-Fluoro-3,4-dimethoxypyridine
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F coupled) | Predicted Coupling Constants (J, Hz) | Rationale |
| C-2 | ~158 - 162 | Doublet (d) | ¹J(C2-F2) ≈ 230-250 Hz | The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant. |
| C-3 | ~140 - 145 | Doublet (d) | ²J(C3-F2) ≈ 20-30 Hz | A two-bond coupling to fluorine is expected. |
| C-4 | ~150 - 155 | Singlet or small doublet | ⁴J(C4-F2) ≈ 0-3 Hz | The four-bond coupling to fluorine is likely to be very small or unresolved. |
| C-5 | ~115 - 120 | Doublet (d) | ³J(C5-F2) ≈ 5-10 Hz | A three-bond coupling to fluorine is anticipated. |
| C-6 | ~145 - 150 | Singlet or small doublet | ⁴J(C6-F2) ≈ 0-3 Hz | The four-bond coupling to fluorine is likely to be very small or unresolved. |
| 3-OCH₃ | ~56 - 58 | Singlet | - | No significant coupling to fluorine is expected. |
| 4-OCH₃ | ~55 - 57 | Singlet | - | No significant coupling to fluorine is expected. |
¹⁹F NMR Spectrum: A Sensitive Probe of the Molecular Environment
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine at the C-2 position. The chemical shift is sensitive to the electronic environment and the solvent used.[2][3][9]
Table 3: Predicted ¹⁹F NMR Spectral Data for 2-Fluoro-3,4-dimethoxypyridine
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| F-2 | ~ -70 to -90 | Doublet of doublets (dd) | ⁴J(F2-H5) ≈ 2-3 Hz, ⁵J(F2-H6) ≈ 0-1 Hz | The fluorine at position 2 will be coupled to the proton at position 5 (four-bond coupling) and potentially a very small, often unresolved, five-bond coupling to the proton at position 6. |
Experimental Protocols
To obtain high-quality NMR spectra of 2-Fluoro-3,4-dimethoxypyridine, the following experimental workflow is recommended.
Sample Preparation
-
Dissolve approximately 5-10 mg of 2-Fluoro-3,4-dimethoxypyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR (e.g., CFCl₃).[6][10]
NMR Data Acquisition
The following diagram illustrates the general workflow for acquiring the necessary NMR data.
Caption: The logical flow of NMR data integration for structural elucidation.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Fluoro-3,4-dimethoxypyridine. By understanding the predicted chemical shifts, multiplicities, and coupling constants, researchers can more effectively acquire and interpret experimental data, leading to unambiguous structural confirmation. The provided experimental protocols and logical workflows serve as a practical framework for the analysis of this and other fluorinated heterocyclic compounds, ultimately aiding in the advancement of drug discovery and materials science research.
References
-
EPFL. 13C NMR with 1H and 19F double decoupling. Available at: [Link] [Accessed February 6, 2026].
-
ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. Available at: [Link] [Accessed February 6, 2026].
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link] [Accessed February 6, 2026].
-
Gaggini, F., Le-Pair, A., Leenders, F. et al. 19F-centred NMR analysis of mono-fluorinated compounds. Commun Chem5 , 38 (2022). Available at: [Link] [Accessed February 6, 2026].
-
Rasala, D. 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters26 , 227-235 (1993). Available at: [Link] [Accessed February 6, 2026].
-
ResearchGate. NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Available at: [Link] [Accessed February 6, 2026].
-
ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link] [Accessed February 6, 2026].
-
University of Ottawa. 19Flourine NMR. Available at: [Link] [Accessed February 6, 2026].
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link] [Accessed February 6, 2026].
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Gerig, J. T. Fluorine NMR. Available at: [Link] [Accessed February 6, 2026].
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Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link] [Accessed February 6, 2026].
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-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link] [Accessed February 6, 2026].
-
PubChem. 2-Fluoro-3-methoxypyridine. Available at: [Link] [Accessed February 6, 2026].
-
Canadian Science Publishing. THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Available at: [Link] [Accessed February 6, 2026].
- Dayie, K. T., & Tolbert, B. S. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMCID: PMC1564417.
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Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Available at: [Link] [Accessed February 6, 2026].
-
ChemSynthesis. 2-fluoro-3-(4-methoxyphenyl)pyridine. Available at: [Link] [Accessed February 6, 2026].
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CrystEngComm. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. Available at: [Link] [Accessed February 6, 2026].
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- Rayner, P. J., & Duckett, S. B. (2018).
- Jackson, T. A., Rohde, J. U., & Que, L. (2008). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
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Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. Available at: [Link] [Accessed February 6, 2026].
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ResearchGate. Fluorinated heterocyclic compounds. 4‐fluoro‐2‐pyridone. Available at: [Link] [Accessed February 6, 2026].
-
Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link] [Accessed February 6, 2026].
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-3,4-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department]
Abstract
As a key building block in contemporary medicinal chemistry, 2-Fluoro-3,4-dimethoxypyridine presents both significant synthetic utility and notable safety considerations. This in-depth technical guide provides a comprehensive overview of the potential hazards associated with this compound, offering a framework for its safe handling, storage, and disposal. By synthesizing data from structurally related compounds and adhering to established laboratory safety principles, this document aims to empower researchers to mitigate risks and foster a secure research environment. This guide is intended for professionals in research and drug development and should be used in conjunction with a thorough, compound-specific risk assessment and the most current Safety Data Sheet (SDS) available from your supplier.
Hazard Identification and Risk Profile
-
Skin and Eye Irritation: Many fluorinated pyridines are known to cause skin irritation and serious eye irritation[1][2][3]. Direct contact with the skin may lead to redness and discomfort, while eye contact could result in significant damage.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation[1][3].
-
Acute Toxicity: Harmful if swallowed is a common warning for similar compounds[2][3][4]. Depending on the specific toxicology, it may also be harmful if inhaled or in contact with skin[5].
-
Flammability: While the physical state of 2-Fluoro-3,4-dimethoxypyridine will determine its flammability, related liquid pyridine derivatives are often flammable[1][6][7]. Solid reagents can still pose a fire risk, especially in the presence of an ignition source.
-
Aquatic Toxicity: Some related pyridine compounds are toxic to aquatic life with long-lasting effects[8][9].
GHS Hazard Classification (Predicted)
Based on data from analogous compounds, the predicted GHS classification for 2-Fluoro-3,4-dimethoxypyridine is summarized in the table below.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][7] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][3][10] |
Prudent Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of 2-Fluoro-3,4-dimethoxypyridine.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source.
-
Fume Hood: All manipulations of 2-Fluoro-3,4-dimethoxypyridine, including weighing, dispensing, and reaction setup, must be conducted in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors[7][11].
Standard Operating Procedure (SOP) for Safe Handling
The following step-by-step protocol outlines the essential procedures for safely handling 2-Fluoro-3,4-dimethoxypyridine.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of 2-Fluoro-3,4-dimethoxypyridine.
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE) as detailed in Section 3.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling:
-
Weigh the required amount of 2-Fluoro-3,4-dimethoxypyridine in the fume hood. Use a tared, sealed container to minimize exposure.
-
Carefully dispense the compound into the reaction vessel within the fume hood.
-
-
Reaction:
-
Assemble the reaction apparatus, ensuring all joints are properly sealed.
-
Conduct the reaction with continuous monitoring.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware that has come into contact with the compound.
-
Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.
-
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is a critical barrier against exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing[7].
-
Skin Protection:
-
Gloves: Wear nitrile gloves that have been inspected for tears or holes before use. Dispose of contaminated gloves immediately and wash hands thoroughly.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: For situations where engineering controls may not be sufficient, such as a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used.
PPE Selection Logic
Caption: Matching potential hazards with the appropriate personal protective equipment.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][2].
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2].
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2].
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
Storage and Disposal
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[7][11].
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways[7][8].
Reactivity Profile
Fluorinated pyridines can participate in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a nucleophile. The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than that of their chloro-analogues[12]. This enhanced reactivity should be considered when planning synthetic routes to avoid unintended or overly vigorous reactions. Reactions with strong nucleophiles may be highly exothermic and require careful temperature control.
Conclusion
While 2-Fluoro-3,4-dimethoxypyridine is a valuable tool in drug discovery and development, a thorough understanding of its potential hazards is paramount. By implementing robust engineering controls, adhering to safe handling protocols, and utilizing appropriate personal protective equipment, researchers can confidently and safely harness the synthetic potential of this important building block.
References
-
Autech. (2025, March 6). Safety Data Sheet. Retrieved from [Link]
-
J&K Scientific. (n.d.). 2-Fluoro-3-methoxypyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxypyridine. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 4-Fluoro-2-methoxypyridine | C6H6FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 163234-74-0|2-Fluoro-3-methoxypyridine|BLD Pharm [bldpharm.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Electrophilic Fluorination of 3,4-Dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental protocol for the synthesis of fluorinated 3,4-dimethoxypyridine, a valuable scaffold in medicinal chemistry. Fluorine's unique properties can significantly enhance the pharmacological profile of drug candidates. This document outlines a detailed procedure for the direct electrophilic fluorination of 3,4-dimethoxypyridine using Selectfluor® (F-TEDA-BF₄). The protocol includes considerations for reaction setup, monitoring, work-up, purification, and characterization of the resulting fluorinated product. Furthermore, this note emphasizes the critical safety precautions required when handling potent fluorinating agents.
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The presence of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Fluorinated pyridine moieties, in particular, are prevalent in a wide array of pharmaceuticals and agrochemicals.[2][3] The 3,4-dimethoxypyridine core serves as a versatile starting material, and its selective fluorination opens avenues to novel chemical entities with potentially enhanced therapeutic properties.
This guide details a robust and accessible method for the electrophilic fluorination of 3,4-dimethoxypyridine. The protocol is designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and safety in the laboratory.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The fluorination of 3,4-dimethoxypyridine with an electrophilic fluorine source, such as Selectfluor®, proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich nature of the pyridine ring, further activated by the two electron-donating methoxy groups, facilitates the attack by the electrophilic fluorine. The regioselectivity of the reaction is governed by both electronic and steric factors. The positions ortho and para to the activating methoxy groups are electronically favored for substitution. However, steric hindrance from the adjacent methoxy group at position 3 may influence the final product distribution.
Experimental Protocol: Fluorination of 3,4-Dimethoxypyridine with Selectfluor®
This protocol is designed for the synthesis of fluorinated 3,4-dimethoxypyridine on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Dimethoxypyridine | ≥98% | Commercially Available | --- |
| Selectfluor® (F-TEDA-BF₄) | ≥95% | Commercially Available | Handle with care in a fume hood.[4] |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | --- |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | --- | Prepared in-house | --- |
| Brine (Saturated NaCl Solution) | --- | Prepared in-house | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | --- |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Temperature-controlled oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under an argon atmosphere, dissolve 3,4-dimethoxypyridine (1.0 eq) in anhydrous acetonitrile (0.1 M solution).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add Selectfluor® (1.1 eq) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The starting material and product should have different Rf values.
-
Work-up: Upon completion of the reaction, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5]
Product Characterization
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons and the methoxy groups. The introduction of a fluorine atom will result in through-bond J-coupling to nearby protons, which will be observable as splitting of the proton signals.
-
¹³C NMR: The carbon NMR spectrum will show the signals for the pyridine ring carbons and the methoxy carbons. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal for the newly introduced fluorine atom.[6][7] The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Mass Spectrometry (MS)
The mass spectrum of the product should show a molecular ion peak corresponding to the mass of the fluorinated 3,4-dimethoxypyridine.[8][9] The isotopic pattern of the molecular ion should be consistent with the elemental composition.
Safety and Handling Precautions
Working with fluorinating agents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[10]
-
Fume Hood: All manipulations involving Selectfluor® should be performed in a well-ventilated chemical fume hood.[11]
-
Handling Selectfluor®: Selectfluor® is a stable, non-hygroscopic solid, making it easier to handle than many other fluorinating agents.[12] However, it is a strong oxidizing agent and should be kept away from combustible materials.[4] Avoid inhalation of dust and contact with skin and eyes.[11][13]
-
Storage: Store Selectfluor® in a cool, dry, and well-ventilated area away from incompatible substances.[14]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and practical guide for the synthesis of fluorinated 3,4-dimethoxypyridine via electrophilic fluorination. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the fluorination of other electron-rich heterocyclic systems.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960.
- Tanaka, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 255-269.
- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved from [Link]
- Google Patents. (n.d.). CN120965573A - Synthesis method of 2-bromo-5-fluoro-4-methoxypyridine.
- Journal of Chromatographic Science. (1966).
-
MPG.PuRe. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Retrieved from [Link]
- Journal of the American Chemical Society. (2014).
-
J-Stage. (n.d.). Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Retrieved from [Link]
- Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. 94, 46-53.
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]
-
PubMed. (2024). Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles. Retrieved from [Link]
-
PubMed. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Retrieved from [Link]
- Journal of the American Chemical Society. (2014).
-
Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Retrieved from [Link]
-
Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]
-
PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]
-
PMC. (2022, November 24). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
-
Semantic Scholar. (2017, November 17). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]
- Google Patents. (n.d.). WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride.
-
PubMed. (n.d.). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Retrieved from [Link]
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectfluor [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 11. molcore.com [molcore.com]
- 12. SelectFluor - Enamine [enamine.net]
- 13. echemi.com [echemi.com]
- 14. aksci.com [aksci.com]
Application Note: Purification Strategies for 2-Fluoro-3,4-dimethoxypyridine
Abstract & Molecule Profile
This application note details the purification protocols for 2-Fluoro-3,4-dimethoxypyridine (CAS: 163234-74-0), a critical electrophilic scaffold used in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors. The presence of the C2-fluorine atom creates a unique "warhead" for Nucleophilic Aromatic Substitution (
Chemical Profile[1][2][3][4][5][6]
-
Molecular Formula:
-
Molecular Weight: 157.14 g/mol
-
Physical State: Low-melting solid or viscous oil (purity dependent).
-
Solubility: Soluble in DCM, EtOAc, MeOH; sparingly soluble in Heptane/Water.
-
pKa (Calculated): ~1.5 – 2.0 (The C2-F and C3-OMe groups significantly reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine).
Impurity Profile
Effective purification requires identifying the specific contaminants arising from standard synthesis routes (e.g., Balz-Schiemann or Halogen Exchange).
| Impurity Type | Structure/Description | Origin | Removal Strategy |
| Precursor | 2-Chloro-3,4-dimethoxypyridine | Incomplete Halex reaction | Flash Chromatography (difficult) or Distillation |
| Hydrolysis Product | 3,4-Dimethoxypyridin-2(1H)-one | Hydrolysis of C2-F (moisture sensitivity) | Base Extraction (removes acidic pyridone) |
| Regioisomer | 2-Fluoro-4,5-dimethoxypyridine | Isomeric starting material | Recrystallization (as HCl salt) |
| Demethylated | 2-Fluoro-3-hydroxy-4-methoxypyridine | Lewis acid byproduct | Silica Gel Chromatography |
Purification Decision Matrix
The following workflow illustrates the logical selection of purification methods based on crude purity and scale.
Figure 1: Decision matrix for selecting the optimal purification route based on the physical state and initial purity of the crude material.
Detailed Protocols
Method A: Flash Chromatography (Silica Gel)
Best for: Removing non-polar precursors (halides) and polar byproducts (pyridones). Constraint: The basic nitrogen can cause "tailing" on acidic silica.
Protocol:
-
Stationary Phase: High-performance spherical silica gel (20–40 µm).
-
Mobile Phase Preparation:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)[1]
-
Modifier: Add 1% Triethylamine (TEA) or 1%
to Solvent B to neutralize silica acidity.
-
-
Loading: Dissolve crude oil in minimum DCM. Load <5% w/w relative to silica mass.
-
Elution Gradient:
-
0–5 min: 100% A (Elutes non-polar impurities).
-
5–20 min: 0%
30% B (Product typically elutes here). -
20–30 min: 30%
100% B (Flushes polar pyridones).
-
-
Detection: UV at 254 nm (Strong absorption by pyridine ring).
Expert Insight: If the 2-Chloro analog is present, it will co-elute with the 2-Fluoro product on standard silica. In this case, switch to Method C (Salt Formation) as the lattice energy differences between Cl and F salts often allow separation.
Method B: Modified Acid-Base Extraction
Best for: Bulk removal of neutral tars and highly acidic phenols.
Challenge: The 2-Fluoro group reduces the basicity of the nitrogen (
Protocol:
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).
-
Acid Extraction (Critical Step):
-
Extract organic layer with 3M HCl (Cold, 0–5°C).
-
Note: The higher concentration is required to protonate the electron-deficient pyridine. Keep cold to prevent acid-catalyzed hydrolysis of the methoxy groups [1].
-
Repeat extraction 2x. Combine aqueous layers.[2]
-
-
Washing: Wash the combined acidic aqueous layer with fresh EtOAc to remove non-basic impurities (starting materials).
-
Neutralization:
-
Cool aqueous layer to 0°C.[2]
-
Slowly adjust pH to ~9 using 6M NaOH or saturated
. -
Warning: Do not exceed pH 10 or heat the solution, as
can displace the Fluorine ( ) to form the pyridone impurity [2].
-
-
Recovery: Extract the turbid aqueous mixture with DCM (3x). Dry over
and concentrate.
Method C: Hydrochloric Salt Crystallization (High Purity)
Best for: Final polishing to >99.5% purity and stabilizing the compound for storage.
Protocol:
-
Solvent System: Isopropyl Alcohol (IPA) / Diethyl Ether (
). -
Procedure:
-
Dissolve 10g of semi-pure free base in 30 mL of anhydrous IPA.
-
Cool to 0°C under Nitrogen.
-
Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether .
-
A white precipitate should form immediately.
-
Stir at 0°C for 1 hour.
-
-
Filtration: Filter the solid under Argon (hygroscopic). Wash with cold
. -
Drying: Vacuum dry at 40°C.
Yield: Typically 85–90% recovery. Advantage: The hydrochloride salt is significantly more stable to oxidation and hydrolysis than the free base.
Quality Control & Stability
Analytical Parameters
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% Area |
| Identity | 1H-NMR (DMSO-d6) | Doublet at |
| Fluorine | 19F-NMR | Singlet (or coupled doublet) at approx -70 to -80 ppm. |
| Water | Karl Fischer | < 0.5% (Critical to prevent hydrolysis) |
Stability Warning
The C2-Fluorine bond is activated. Avoid storage in protic solvents (MeOH/EtOH) for extended periods without buffering, as slow solvolysis can occur. Store the free base at -20°C; the HCl salt is stable at room temperature in a desiccator.
References
-
Schlosser, M., et al. "Site-Selective C-H Fluorination of Pyridines and Diazines." Organic Syntheses, 2017, 94, 46-53.[3]
-
Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014, 136(28), 10139–10147.
-
PubChem Compound Summary. "2-Fluoro-3-methoxypyridine" (Analogous Structure Data). National Center for Biotechnology Information.
Sources
Application Note: Pd-Catalyzed Functionalization of 2-Fluoro-3,4-dimethoxypyridine
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of 2-Fluoro-3,4-dimethoxypyridine , a privileged scaffold in kinase inhibitor and proton pump inhibitor (PPI) discovery.
Unlike standard pyridines, this substrate presents a unique "Push-Pull" electronic environment: the electron-withdrawing 2-fluoro and pyridine nitrogen compete with the electron-donating 3,4-dimethoxy groups. This guide focuses on Palladium-Catalyzed Cross-Coupling , specifically prioritizing C-H Activation (for direct functionalization) and Defluorinative Coupling (for utilizing the fluorine handle).
Executive Summary & Reactivity Profile
Substrate: 2-Fluoro-3,4-dimethoxypyridine CAS: (Analogous derivatives: 72830-09-2 for chloromethyl variant) Key Reactivity Zones:
-
C-2 Position (F-Handle): Activated for Nucleophilic Aromatic Substitution (
) and oxidative addition (with specialized Pd-ligands). -
C-5 Position (Steric/Electronic Sweet Spot): The most nucleophilic carbon on the ring, activated by the para-methoxy (C-4) and ortho-methoxy (C-3) groups. Ideal for electrophilic palladation and C-H activation.
-
C-6 Position: Acidic C-H bond (adjacent to Nitrogen), susceptible to deprotonation-based mechanisms (Lithiations/CMD).
Electronic Reactivity Map
-
3,4-Dimethoxy: Strong
-donors. They deactivate the ring towards (relative to 2-fluoropyridine) but activate C-5 for Pd-catalyzed C-H arylation. -
2-Fluoro: Inductive withdrawer. Stabilizes oxidative addition at C-H bonds by lowering the LUMO energy, but makes the C-Pd bond prone to protodehalogenation if not carefully managed.
Mechanistic Pathways (Graphviz Visualization)
The following diagram illustrates the divergent pathways for functionalizing this scaffold: Path A (C-H Activation at C-5) and Path B (Defluorinative Coupling at C-2).
Caption: Path A (Blue) utilizes the directing effect of methoxy groups for C-5 arylation. Path B (Red) represents the challenging activation of the C-F bond.
Experimental Protocols
Protocol A: Direct C-H Arylation at C-5 (Recommended)
Objective: Introduce an aryl group at the C-5 position without pre-halogenation. This exploits the electron-rich nature of the C-5 position induced by the 4-OMe group.
Reagents & Conditions:
-
Catalyst: Pd(OAc)
(5-10 mol%) -
Ligand: P(t-Bu)
Me HBF (DavePhos analog) or PCy -
Oxidant/Additive: Ag
CO (1.0 equiv) or PivOH (30 mol%) for CMD mechanism. -
Coupling Partner: Aryl Iodide (Ar-I) or Aryl Boronic Acid (requires oxidative conditions).
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon flow, charge a 15 mL pressure vial with:
-
2-Fluoro-3,4-dimethoxypyridine (1.0 equiv, 1.0 mmol)
-
Aryl Iodide (1.2 equiv)
-
Pd(OAc)
(11 mg, 0.05 mmol) -
Ag
CO (275 mg, 1.0 mmol) – Acts as halide scavenger and base. -
PivOH (30 mg, 0.3 mmol) – Crucial for Concerted Metallation-Deprotonation.
-
-
Solvent: Add anhydrous HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol (3.0 mL). Note: HFIP stabilizes the electron-deficient Pd-intermediate.
-
Reaction: Seal the vial and heat to 100 °C for 16 hours.
-
Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove silver salts.
-
Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).
Why this works: The pivalate anion (PivO-) acts as a proton shuttle, lowering the energy barrier for breaking the C-5 H bond. The 4-OMe group directs the electrophilic Pd species to the ortho (C-5) position.
Protocol B: Defluorinative Suzuki-Miyaura Coupling (C-2)
Objective: Replace the C-2 Fluorine with an aryl group. Note: This is chemically difficult. Standard conditions typically fail. This protocol uses specialized "F-activation" conditions.
Reagents:
-
Catalyst: Pd
(dba) (2 mol%) -
Ligand: BrettPhos or RuPhos (4-6 mol%) – Bulky, electron-rich ligands are required to facilitate oxidative addition into the C-F bond.
-
Base: K
PO (3.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Procedure:
-
Activation: In a Schlenk tube, pre-mix Pd
(dba) and BrettPhos in Dioxane (1 mL) at 120 °C for 2 mins to generate the active catalytic species (L-Pd(0)). -
Addition: Add 2-Fluoro-3,4-dimethoxypyridine (1.0 mmol), Aryl Boronic Acid (1.5 equiv), and K
PO (3.0 mmol). -
Reaction: Heat to 110-130 °C for 24 hours. Vigorous heating is required to break the C-F bond (approx. 115 kcal/mol).
-
Monitoring: Monitor via LC-MS. If conversion is low (<20%), consider switching to a Ni-catalyzed system (Ni(COD)
/PCy ), which is superior for C-F activation.
Protocol C: The "Standard" Route (Via 5-Bromo Precursor)
Objective: High-yield coupling using a pre-functionalized bromide. This is the most reliable method for library synthesis.
Substrate Synthesis: Bromination of 2-Fluoro-3,4-dimethoxypyridine using NBS/MeCN yields the 5-Bromo derivative exclusively.
Coupling Protocol:
-
Mix: 5-Bromo-2-fluoro-3,4-dimethoxypyridine (1.0 equiv) + Aryl Boronic Acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl
DCM (3 mol%). -
Base: Na
CO (2M aqueous, 3.0 equiv). -
Solvent: DME or Toluene/EtOH (4:1).
-
Conditions: 80 °C, 4 hours.
-
Result: Quantitative conversion to the 5-aryl derivative, retaining the 2-fluoro handle for later
with amines.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| No Reaction (Protocol A) | Catalyst poisoning by Pyridine N | Switch solvent to HFIP or add Lewis Acid (e.g., Mg(OtBu) |
| Protodefluorination | Reductive elimination of H-Pd-F | Use strictly anhydrous solvents; avoid hydride sources (e.g., alcohols) in Protocol B. |
| Regioisomer Mix (C-5 vs C-6) | Poor directing effect | Increase steric bulk of the ligand (e.g., switch from PPh |
| Black Pd Precipitation | Catalyst decomposition | Add 10 mol% free ligand; ensure O |
References
-
Mechanisms of C-H Activation in Pyridines
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) pathway.
-
-
Pd-Catalyzed C-F Activation
-
Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis.
-
-
Functionalization of Alkoxypyridines
-
Ye, M., & Sanford, M. S. (2010). Pd-Catalyzed C-H Functionalization of Heterocycles.
-
-
Buchwald-Hartwig Coupling on Pyridines
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.
-
Sources
Application Note: A Scalable and Validated Synthesis of 2-Fluoro-3,4-dimethoxypyridine
Introduction
2-Fluoro-3,4-dimethoxypyridine is a key building block in contemporary medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. Its unique electronic properties, conferred by the fluorine substituent, can significantly modulate the physicochemical and metabolic profiles of lead compounds, making it a valuable scaffold in drug discovery. This application note provides a detailed, scalable, and robust protocol for the synthesis of 2-Fluoro-3,4-dimethoxypyridine, designed for researchers and professionals in the pharmaceutical and chemical industries. The presented methodology emphasizes safety, efficiency, and high purity of the final product, ensuring its suitability for downstream applications.
The synthetic strategy detailed herein proceeds via a two-step sequence, commencing with the synthesis of the crucial intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom. This approach was selected for its reliability and scalability, utilizing readily available starting materials.
Materials and Methods
Reagents and Solvents
All reagents were of ACS grade or higher and used as received unless otherwise noted.
-
Maltol
-
Dimethyl sulfate (DMS)
-
Ammonia solution
-
Thionyl chloride (SOCl₂)
-
Sodium methoxide
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Toluene
-
Methanol
-
Potassium fluoride (KF)
-
Kryptofix 2.2.2 (optional, as a phase-transfer catalyst)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
-
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Addition funnels
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocols
Part 1: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
The synthesis of the chlorinated intermediate is a multi-step process starting from maltol.[1] This established route involves methylation, ammonification, chlorination, oxidation, methoxy substitution, and finally chlorination of the hydroxymethyl intermediate.[1] For the purpose of this application note, we will focus on the final chlorination step from the commercially available 2-hydroxymethyl-3,4-dimethoxypyridine, as the preceding steps are well-documented in the patent literature.[1][2]
Protocol: Chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, suspend 2-hydroxymethyl-3,4-dimethoxypyridine (50 g, 0.296 mol) in toluene (500 mL).
-
Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride (38.7 mL, 0.532 mol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a white solid. Filter the solid under vacuum and wash with cold toluene (2 x 50 mL).
-
Drying: Dry the collected solid in a vacuum oven at 40 °C to a constant weight to afford 2-chloromethyl-3,4-dimethoxypyridine hydrochloride as a white to off-white solid.
Expected Yield: 90-95%
Part 2: Scale-up Synthesis of 2-Fluoro-3,4-dimethoxypyridine
This part details the nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine. The reactivity of halopyridines in SNAr reactions is well-established, with the rate of reaction often being faster for fluoropyridines compared to chloropyridines.[3] However, the displacement of a chloride is a practical and widely used method. The use of an aprotic polar solvent like DMSO is crucial to solvate the potassium fluoride and enhance its nucleophilicity.[4]
Protocol: Fluorination of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
-
Preparation of Fluorinating Agent: In a dry 2 L jacketed reactor equipped with an overhead stirrer, nitrogen inlet, and temperature probe, add anhydrous potassium fluoride (51.5 g, 0.887 mol). Dry the KF under vacuum at 120 °C for 4 hours. Cool to room temperature under nitrogen.
-
Reaction Setup: Add anhydrous dimethyl sulfoxide (DMSO, 1 L) to the reactor. Stir the suspension until the KF is well dispersed.
-
Substrate Addition: Add 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (100 g, 0.446 mol) to the reactor in one portion.
-
Reaction: Heat the reaction mixture to 140-150 °C and maintain for 12-16 hours. Monitor the reaction progress by HPLC or GC-MS for the disappearance of the starting material and the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water (2 L).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 500 mL) and then with brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-fluoro-3,4-dimethoxypyridine as a clear oil or low-melting solid.
Expected Yield: 65-75%
Data Presentation
| Parameter | Step 1: Chlorination | Step 2: Fluorination |
| Starting Material | 2-Hydroxymethyl-3,4-dimethoxypyridine | 2-Chloromethyl-3,4-dimethoxypyridine HCl |
| Key Reagents | Thionyl chloride, Toluene | Potassium fluoride, DMSO |
| Reaction Temperature | 60 °C | 140-150 °C |
| Reaction Time | 2 hours | 12-16 hours |
| Typical Yield | 90-95% | 65-75% |
| Product Purity (by HPLC) | >98% | >99% |
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic route from maltol to 2-Fluoro-3,4-dimethoxypyridine.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Sources
- 1. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 2. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Analytical Methods for the Quantification of 2-Fluoro-3,4-dimethoxypyridine: A Comprehensive Guide
Introduction
2-Fluoro-3,4-dimethoxypyridine is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of a fluorine atom can significantly influence the metabolic stability, bioavailability, and binding affinity of active pharmaceutical ingredients (APIs)[1][2]. Therefore, the accurate and precise quantification of this fluorinated pyridine derivative is paramount during drug development and for quality control of the final product. This application note provides detailed protocols for the quantification of 2-Fluoro-3,4-dimethoxypyridine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability and robustness[3][4][5][6].
Physicochemical Properties of 2-Fluoro-3,4-dimethoxypyridine
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO₂ | PubChem |
| Molecular Weight | 157.14 g/mol | PubChem |
| Melting Point | 155 °C (decomposes) | [7][8] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water, slightly soluble in chloroform and methanol | [7] |
These properties, particularly the solubility and thermal stability, guide the selection of appropriate analytical techniques and sample preparation procedures. The compound's volatility and thermal stability make it amenable to both HPLC and GC analysis.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds due to its high resolution and sensitivity[9][10][11]. A reverse-phase HPLC method with UV detection is presented here for the routine analysis of 2-Fluoro-3,4-dimethoxypyridine. The causality behind the selection of a C18 column lies in its hydrophobicity, which provides good retention for the moderately polar analyte. The mobile phase composition is optimized to achieve a balance between retention time and peak shape.
Experimental Workflow for HPLC Analysis
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | 72830-09-2 [chemicalbook.com]
- 8. 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2 [sigmaaldrich.com]
- 9. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-3,4-dimethoxypyridine
Status: Operational Ticket ID: F-PYR-34-OMe Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Electron-Rich" Paradox
Welcome to the technical support hub for 2-Fluoro-3,4-dimethoxypyridine . If you are accessing this guide, you have likely encountered a stalled reaction or a low-yielding synthesis.
The Core Challenge: Standard nucleophilic fluorination protocols (Halex) rely on the ring being electron-deficient (e.g., nitro- or cyano-substituted) to facilitate SNAr mechanisms.[1] However, your target molecule contains two strong electron-donating groups (EDGs) at positions 3 and 4. These methoxy groups push electron density into the pyridine ring, significantly deactivating the C2 position toward nucleophilic attack by fluoride.
This guide provides three validated workflows to overcome this electronic deactivation, structured by the specific starting material you are using.
Module 1: The Halex Route (Starting from 2-Chloro-3,4-dimethoxypyridine)
Scenario: You are attempting to convert the 2-chloro precursor using Potassium Fluoride (KF) in a polar aprotic solvent, but conversion is stuck <20% or impurities are forming.
Root Cause Analysis: The "Naked" Fluoride Problem
In standard conditions (KF/DMSO), the fluoride ion is often too tightly ion-paired or solvated to attack the electron-rich ring. You need "naked" fluoride—a highly reactive, poorly solvated anion—to overcome the electronic barrier of the dimethoxy groups.
Troubleshooting Protocol: Advanced Halex Conditions
| Parameter | Standard (Fails) | Optimized (Recommended) | Technical Rationale |
| Fluoride Source | KF (Spray-dried) | CsF (Cesium Fluoride) | Cs+ is larger/softer than K+, creating a looser ion pair with F-, increasing nucleophilicity [1]. |
| Solvent | DMSO or DMF | Sulfolane or Tetraglyme | Sulfolane is thermally stable >200°C and resists nucleophilic attack better than DMF/DMSO at high temps. |
| Catalyst | None | 18-Crown-6 (with KF) or TDA-1 | Phase Transfer Catalysts (PTC) strip the cation, leaving the F- "naked" and reactive. |
| Drying | Oven drying | Azeotropic Distillation | Water forms H-bonds with F-, killing reactivity. Use Toluene azeotrope in situ. |
Step-by-Step Optimization Workflow
-
The Azeotropic Dry-Down:
-
Charge reaction vessel with 2-chloro-3,4-dimethoxypyridine (1.0 eq), CsF (2.5 eq), and PTC (0.1 eq).
-
Add Sulfolane (5V) and Toluene (2V).
-
Heat to 130°C with a Dean-Stark trap. Remove toluene completely to strip trace water.
-
Why? Even 0.1% water can quench the reaction by solvating the fluoride ion [2].
-
-
The Thermal Push:
-
Raise temperature to 180°C–210°C .
-
Monitor by HPLC every 2 hours.
-
Critical Stop: If you observe the formation of 2-hydroxy-3,4-dimethoxypyridine (hydrolysis product), your system is wet. Stop, dry reagents, and restart.
-
-
Workup Strategy:
-
Do not use aqueous extraction immediately. Sulfolane is difficult to extract.
-
Dilute with diethyl ether or MTBE (precipitates inorganic salts).
-
Filter salts, then wash the organic phase with water (3x) to remove Sulfolane.
-
Module 2: The Balz-Schiemann Route (Starting from 2-Amino-3,4-dimethoxypyridine)
Scenario: You are avoiding the Halex route due to forcing conditions, but are concerned about the stability of the diazonium intermediate.
The "Stability" Advantage
Contrary to electron-poor pyridines, the 3,4-dimethoxy groups actually stabilize the diazonium cation via resonance donation. This makes the Balz-Schiemann route (Amine
Visualizing the Pathway
Figure 1: The Balz-Schiemann workflow. The isolation of the diazonium salt allows for purification before the critical thermal decomposition step.
Protocol: The "One-Pot" Modification (Safer)
Isolating dry diazonium salts is a safety risk (explosion hazard).[2] For this substrate, use the Pyridine-HF (Olah's Reagent) method [4].
-
Reagents: Use 70% HF/Pyridine (highly corrosive—use PTFE vessels only).
-
Diazotization: Add the amine to HF/Pyridine at -10°C. Add NaNO₂ slowly.
-
Decomposition: Warm the mixture to room temperature, then heat to 50°C. The fluoride is already present in high concentration, facilitating the displacement of N₂.
-
Quench: Pour onto crushed ice/K₂CO₃ (Exothermic!).
Module 3: Advanced Catalysis (Transition Metal Mediated)
Scenario: You require mild conditions and have access to glovebox/Schlenk line facilities.
The Copper-Mediated Solution
For electron-rich arenes where SNAr is difficult, oxidative fluorination using Copper (I/II) is the modern standard. This bypasses the need for an electron-deficient ring.
-
Reagents: (MesCu)₂ or Cu(MeCN)₄PF₆ with AgF.
-
Mechanism: Oxidative addition of the aryl halide to Cu(I), followed by reductive elimination of Ar-F.
-
Reference Protocol: Use the Sanford or Ritter type fluorination conditions tailored for electron-rich heteroaromatics [5].
Troubleshooting & FAQs
Q1: I have 10% starting material (2-Cl) remaining. How do I purify?
A: Separation is difficult due to similar boiling points.
-
Chemical Trick: Add a nucleophile that reacts faster with the chloro species than the fluoro species (e.g., morpholine) and heat briefly. The 2-chloro will convert to the 2-morpholino adduct (very polar), while the 2-fluoro (stronger C-F bond) remains intact. The impurity can then be removed by an acidic wash or silica column [6].
Q2: My product turns black upon storage.
A: 2-Fluoro-3,4-dimethoxypyridine is acid-sensitive. Trace HF or HCl generated during synthesis can catalyze autocatalytic decomposition.
-
Fix: Store over a few pellets of solid K₂CO₃ or in a solution with 1% Triethylamine to maintain a basic microenvironment.
Q3: Can I use TBAF (Tetrabutylammonium Fluoride)?
A: Avoid. Commercial TBAF contains significant water ("wet" TBAF). Even "anhydrous" TBAF undergoes Hofmann elimination to form bifluoride (HF₂⁻) and tributylamine, which are not reactive enough for this deactivated substrate. Use CsF or anhydrous TMAF (Tetramethylammonium Fluoride) if available.
References
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][3][4][5][6][7][8][9][10] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society.
-
Scientific Update. (2019). The Balz-Schiemann Reaction: Mechanisms and Safety. Scientific Update UK.
-
Olah, G. A., et al. (1979). Synthetic Methods and Reactions;[5][6][7][8][10][11][12][13] 63. Pyridinium Poly(hydrogen Fluoride). Synthesis.[1][2][4][5][6][7][8][12]
-
Ye, Y., & Sanford, M. S. (2013). Mild Copper-Mediated Fluorination of Aryl Stannanes and Aryl Trifluoroborates. Journal of the American Chemical Society.
-
Process Chemistry Tips. (2017). Purification of Fluoroarenes from Chloroarenes. Common Organic Chemistry.
Disclaimer: This guide involves the handling of hazardous reagents including HF and Diazonium salts.[10] All protocols must be reviewed by your institution's safety officer before execution.
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 5. asianpubs.org [asianpubs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Mediated C-H 18F-Fluorination of Electron-Rich (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificupdate.com [scientificupdate.com]
- 11. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
Technical Support Center: Overcoming Regioselectivity Issues in Pyridine Functionalization
Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively modifying the pyridine ring. The inherent electronic properties of pyridine—an electron-deficient aromatic system with a coordinating nitrogen atom—present unique challenges to achieving regiochemical control.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these hurdles in your experiments.
The Root of the Challenge: Understanding Pyridine's Reactivity
The pyridine ring's electron-deficient nature deactivates it towards electrophilic aromatic substitution, which typically proceeds slowly and favors the C3 position.[4][5] Conversely, the ring is more susceptible to nucleophilic attack, primarily at the C2 and C4 positions. The lone pair on the nitrogen atom can coordinate to metal catalysts or Lewis acids, which can either be a hindrance or be strategically exploited for directed reactions.[1][2][6] Mastering pyridine functionalization requires a nuanced understanding of how to leverage or suppress these intrinsic properties.
Section 1: Troubleshooting C2-Functionalization
The C2 position is often the most accessible due to its proximity to the nitrogen atom, which can be exploited through directed metalation or inherent electronic bias. However, issues with selectivity and side reactions are common.
FAQ 1: My directed ortho-metalation (DoM) at C2 is giving low yields and competing C2-addition. What's going wrong?
Answer: This is a classic issue when using strong organolithium bases like n-butyllithium (n-BuLi).[7][8] While the directing group aims to facilitate deprotonation at C2, competitive nucleophilic addition of the alkyllithium reagent to the C2 position can occur.[7]
Causality and Troubleshooting:
-
Base Selection: The choice of base is critical. Sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are often superior to alkyllithiums for deprotonation. Their bulkiness disfavors nucleophilic addition.
-
Temperature Control: Perform the lithiation at low temperatures (typically -78 °C) to minimize side reactions. At higher temperatures, the rate of nucleophilic addition can increase significantly.
-
Directing Group (DG) Efficacy: Not all directing groups are created equal. Strong chelating groups like amides (-CONR₂), carbamates (-OCONEt₂), or sulfonamides are generally more effective at directing lithiation than weaker ones like methoxy (-OMe) groups.[9]
Workflow for Optimizing C2-Lithiation:
Caption: Decision workflow for troubleshooting C2-directed metalation.
Protocol 1: C2-Silylation of 3-Methoxypyridine via Directed ortho-Metalation
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve 3-methoxypyridine (1.0 equiv.) in anhydrous THF (0.2 M) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add LDA (1.1 equiv., freshly prepared or a titrated solution) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1-2 hours.
-
Quenching: Add trimethylsilyl chloride (TMSCl, 1.2 equiv.) dropwise.
-
Warm-up & Quench: Allow the reaction to slowly warm to room temperature overnight. Quench with a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Section 2: The Challenge of C3-Functionalization (meta-position)
The C3 position is electronically disfavored for both nucleophilic and directed metalation approaches, making it the most challenging position to functionalize directly.[10] Electrophilic substitution is the classical approach, but it often requires harsh conditions.
FAQ 2: My electrophilic bromination of pyridine is giving a very low yield of 3-bromopyridine. How can I improve this?
Answer: The pyridine nitrogen acts as a Lewis base and complexes with the electrophile or Lewis acid catalyst, severely deactivating the ring towards electrophilic attack.[2] This is why direct Friedel-Crafts reactions, for example, are notoriously difficult on pyridine.[2]
Causality and Troubleshooting:
-
Deactivation: The primary issue is the formation of a pyridinium species, which is even more electron-deficient than pyridine itself.
-
Strategy 1: Pyridine N-oxide: A robust strategy is to first form the pyridine N-oxide. The N-oxide is an excellent activating group that directs electrophilic substitution to the C4 and C2 positions.[4][6] Subsequent deoxygenation restores the pyridine ring. While this doesn't directly give the C3 product, it's a key intermediate for other transformations.
-
Strategy 2: Ring Activation/Deactivation: If your pyridine already has substituents, their electronic nature will heavily influence the outcome. An electron-donating group (EDG) can facilitate C3/C5 bromination, while an electron-withdrawing group (EWG) will further deactivate the ring.
-
Strategy 3: Modern meta-C-H Functionalization: Recent advances have enabled directing group-free meta-C-H functionalization.[10] These methods often involve temporarily converting the pyridine into a more electron-rich intermediate, for instance, through a dearomatization-rearomatization sequence.[10][11]
Table 1: Comparison of Strategies for C3-Substitution
| Strategy | Principle | Advantages | Disadvantages |
| Direct Electrophilic Substitution | Direct reaction with an electrophile (e.g., Br₂) | Atom economical, one step | Harsh conditions, low yield, deactivation issues[4] |
| Use of Pyridine N-oxide | Activation and redirection of reactivity | Milder conditions, high yields for C2/C4 products | Multi-step process (oxidation, functionalization, reduction)[6] |
| Modern meta-C-H Functionalization | Temporary dearomatization to an electron-rich intermediate | High regioselectivity for C3, mild conditions | Requires specific reagents, newer methodology[10] |
Section 3: Achieving Elusive C4-Functionalization
While electronically favored for nucleophilic attack, the C4 position often competes with the C2 position. Achieving high C4 selectivity requires specific strategies to override the influence of the nitrogen atom at the C2 position.
FAQ 3: I am attempting a Minisci-type radical alkylation, but I'm getting an inseparable mixture of C2 and C4 isomers. How can I favor the C4 product?
Answer: The Minisci reaction, which involves the addition of a radical to a protonated pyridine ring, typically yields a mixture of C2 and C4 products due to similar stabilities of the radical intermediates.[12] Achieving C4 selectivity is a well-known challenge.
Causality and Troubleshooting:
-
Electronic vs. Steric Control: The C2 position is often electronically favored. To achieve C4 selectivity, you must introduce a controlling element that either sterically blocks the C2 positions or electronically biases the system towards C4.
-
Strategy 1: Steric Hindrance: Introducing bulky substituents at the C2 and C6 positions will sterically shield them, directing the incoming radical to the C4 position.
-
Strategy 2: Removable Blocking Groups: A more elegant solution is the temporary installation of a blocking group. For example, a maleate-derived group can be attached to the pyridine nitrogen, which effectively directs the Minisci reaction to the C4 position. This group can be removed post-functionalization.[13]
-
Strategy 3: N-Oxide Pathway: As mentioned earlier, pyridine N-oxides strongly favor C4 functionalization under certain conditions. For example, reaction with phosphoryl chloride (POCl₃) followed by a nucleophile can lead to C4-substituted pyridines.
Diagram of C4-Selectivity Strategies:
Caption: Strategies to enhance C4-selectivity in pyridine functionalization.
FAQ 4: Can I achieve C4-functionalization via metalation?
Answer: Yes, but it is less common than C2-metalation and requires specific, non-standard conditions. Standard alkyllithium reagents will preferentially add to or deprotonate at C2. However, certain organosodium bases have been shown to selectively deprotonate pyridine at the C4 position, offering a direct route to 4-sodiopyridine, which can be trapped with electrophiles.[14] Another advanced method involves converting the pyridine to a pyridinium phosphonium salt, which can then undergo substitution at the C4 position.[15]
Protocol 2: C4-Alkylation of Pyridine via Sodiation (Conceptual Outline) (Based on the findings of Stevenson et al.)[14]
-
Base Preparation: Prepare n-butylsodium (n-BuNa) from n-butyl chloride and sodium dispersion. This is a highly reactive and pyrophoric reagent requiring specialized handling.
-
Metalation: Add the pyridine substrate to a solution of n-BuNa in a hydrocarbon solvent at low temperature.
-
Trapping: After a short reaction time, add the desired alkyl halide or other electrophile to quench the 4-sodiopyridine intermediate.
-
Work-up: Quench the reaction carefully and proceed with a standard aqueous work-up and purification.
Note: This protocol is for informational purposes and involves hazardous reagents. Please consult the primary literature and ensure all safety precautions are in place before attempting.[14]
Section 4: General Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction | Catalyst deactivation by pyridine N. | Use a ligand that modulates the metal's reactivity; consider N-oxide protection/deprotection strategy. |
| Insufficiently strong base for deprotonation. | Switch to a stronger or more suitable base (e.g., LDA, LiTMP, n-BuNa). | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side products. | |
| Multiple Isomers Formed | Poor regiochemical control. | Re-evaluate your strategy: employ a stronger directing group, use a blocking group, or change the reaction type (e.g., radical vs. ionic).[12][16] |
| Scrambling of metalated intermediates. | Ensure low temperatures are maintained during metalation and quenching. | |
| Low Yield | Competing side reactions (e.g., addition, polymerization). | Optimize reaction conditions: lower temperature, change base/catalyst, use a less concentrated solution.[17] |
| Product instability during work-up or purification. | Use a milder work-up procedure; consider derivatization before purification. |
References
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C─H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
-
Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine Derivatives. Chemical Reviews, 112(5), 2642-2713. [Link]
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5783-5803. [Link]
-
Kumar, P., & Kapur, M. (2020). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 22(15), 5855–5860. [Link]
-
Bera, A., & Maity, P. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Organic Chemistry, 26(12), 1149-1167. [Link]
-
Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(6), 1045-1061. [Link]
-
Yadav, J. D., & Ghorai, P. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1640-1710. [Link]
-
C&EN Global Enterprise. (2022). 2 approaches to new pyridines. C&EN Global Enterprise, 100(42). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Organic Chemistry Portal. [Link]
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Bull, J. A., & Bures, J. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13862-13865. [Link]
-
Vitaku, E., & Njardarson, J. T. (2014). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 19(6), 7837-7853. [Link]
-
Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436-5438. [Link]
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919. [Link]
-
Deady, L. W., & Stillman, D. C. (1978). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 43(19), 3694-3697. [Link]
-
Denmark Group. (n.d.). De Novo Synthesis of Substituted Pyridines. University of Illinois Urbana-Champaign. [Link]
-
Kim, J., & Lee, P. H. (2019). Protecting Group-Controlled Regioselective Synthesis for Unsymmetrical 3,5-Disubstituted Pyridones. Advanced Synthesis & Catalysis, 361(15), 3539-3548. [Link]
-
Stevenson, S. M., Wang, Y., & Ball, N. D. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(31), 9904-9908. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
Myers, A. G. (n.d.). Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]
-
Chen, J., & Xi, C. (2018). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 16(36), 6536-6545. [Link]
-
Dr. S. S. Lecture Series. (2020, September 3). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
-
Brown, H. C., & Mihm, X. R. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 77(7), 1723-1727. [Link]
-
Snieckus, V. (2005). Regioselective Lithiation of Pyridine Rings. ChemInform, 36(24). [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Laboratory, Scripps Research. [Link]
-
Mišić-Vuković, M., Radojković-Velićković, M., & Dimitrijević, D. M. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, 1160-1163. [Link]
-
Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-422. [Link]
-
Smith, A. B., III, & Rano, T. A. (1995). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 117(49), 12284-12285. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. baranlab.org [baranlab.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyridine synthesis [organic-chemistry.org]
- 14. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. znaturforsch.com [znaturforsch.com]
Stability issues of 2-Fluoro-3,4-dimethoxypyridine in acidic/basic media
This guide serves as a specialized technical resource for researchers working with 2-Fluoro-3,4-dimethoxypyridine . It is structured to address stability challenges directly, providing mechanistic insights and actionable protocols.
Product: 2-Fluoro-3,4-dimethoxypyridine CAS: 163234-74-0 (Analogous) Application: Pharmaceutical Intermediate (e.g., PPI scaffolds), Ligand Synthesis. Support Tier: Senior Application Scientist Level
Executive Summary: The Stability Profile
2-Fluoro-3,4-dimethoxypyridine is a "push-pull" system. The electron-withdrawing fluorine at the 2-position is highly activated for substitution, while the electron-donating methoxy groups at positions 3 and 4 provide some stabilization but also increase electron density at the nitrogen.
-
Primary Risk (Basic Media): Rapid Nucleophilic Aromatic Substitution (
). The 2-fluoro group is an excellent leaving group in the presence of hard nucleophiles ( , ). -
Secondary Risk (Acidic Media): Generally stable at room temperature. High temperatures in aqueous acid lead to hydrolysis (formation of pyridones).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive over long durations.
Module 1: Instability in Basic Media (Critical)
Q: Why is my compound degrading during basic workups or coupling reactions?
A: The 2-position of the pyridine ring is electron-deficient due to the inductive effect of the nitrogen atom. When a highly electronegative fluorine atom is attached at this position, it creates a "hotspot" for nucleophilic attack.[1]
In basic media (pH > 10), hydroxide (
The Result: Conversion to 3,4-dimethoxy-2(1H)-pyridone (a highly polar impurity often mistaken for a baseline streak on TLC).
Mechanism of Alkaline Hydrolysis
The following diagram illustrates the degradation pathway you are likely observing.
Figure 1: Degradation pathway in basic media via
Q: Can I use carbonate bases (K2CO3, Cs2CO3)?
A: Yes, but with caution.
-
Anhydrous conditions: Carbonates in DMF or DMSO are generally safe if dry.
-
Aqueous/Wet conditions: Carbonates generate hydroxide equilibrium in water. If the reaction requires heat (>60°C), hydrolysis of the C-F bond will compete with your desired reaction.
-
Recommendation: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine for reactions requiring basicity without nucleophilicity.
Module 2: Behavior in Acidic Media
Q: Is the compound stable in HCl or H2SO4?
A: The compound exhibits kinetic stability in dilute acids at room temperature.
-
Protonation: The pyridine nitrogen is basic. Adding acid will form the pyridinium salt (
). This protonation actually activates the ring further toward nucleophilic attack by water, but without heat, the C-F bond remains intact for short durations. -
Demethylation Risk: The 3,4-methoxy groups are robust against dilute HCl/H2SO4. Avoid Lewis acids like
or , which will rapidly cleave the methyl ethers.
Q: I see a new peak after heating in acidic ethanol. What is it?
A: You have likely formed the 2-ethoxy ether (via acid-catalyzed
Rule of Thumb:
-
Cold Acid (0°C - RT): Safe for salt formation.
-
Hot Acid (>50°C): High risk of hydrolysis/solvolysis.
Module 3: Troubleshooting & Protocols
Standard Stability Test Protocol
Before committing valuable material to a scale-up, perform this self-validating stress test.
Materials:
-
HPLC or UPLC system (UV detection at 254 nm).
-
Solvents: Acetonitrile (ACN), Water, 0.1M HCl, 0.1M NaOH.
Procedure:
-
Stock Solution: Dissolve 5 mg of 2-Fluoro-3,4-dimethoxypyridine in 5 mL ACN.
-
Acid Challenge: Mix 100 µL Stock + 900 µL 0.1M HCl. Incubate at RT for 1 hour.
-
Base Challenge: Mix 100 µL Stock + 900 µL 0.1M NaOH. Incubate at RT for 1 hour.
-
Analysis: Inject both samples vs. a control (Stock + Water).
Interpretation:
| Observation | Diagnosis | Actionable Fix |
|---|---|---|
| Acid Sample: Purity >98% | Stable | Safe to use acidic workups (e.g., 1M HCl wash). |
| Base Sample: New peak (RT < SM) | Hydrolysis (Pyridone) | CRITICAL: Avoid NaOH/KOH. Switch to NaHCO3 or phosphate buffer (pH 7-8). |
| Base Sample: New peak (RT > SM) | Dimerization/Substitution | Check solvent purity (avoid alcohols in basic steps). |
Recommended Workup Workflow
Use this decision tree to select the correct isolation method.
Figure 2: Workup decision tree to prevent accidental degradation.
Quantitative Data Summary
| Condition | Stability Rating | Major Degradant | Mechanism |
| 1M HCl (RT, 24h) | High | None (Pyridinium salt forms) | Protonation |
| 1M HCl (Reflux) | Low | Pyridone | Acid-catalyzed Hydrolysis |
| 1M NaOH (RT) | Very Low | Pyridone | |
| NaOEt / EtOH | Zero | 2-Ethoxy-3,4-dimethoxypyridine | |
| Water (Neutral) | High | None | N/A |
References
-
Nucleophilic Aromatic Substitution of 2-Fluoropyridines BenchChem Applic
on fluoropyridines vs chloropyridines. -
Stability of Fluorinated N-Heterocycles National Institutes of Health (NIH) / PubMed. Comparative stability of 2'-fluoro substituted rings in acidic media. (Contextual Reference)
-
Synthesis and Handling of 3,4-Dimethoxypyridine Derivatives PrepChem. Protocols for handling chloromethyl analogs, demonstrating stability of the dimethoxy motif in HCl salts.
-
pKa and Physical Properties of 2-Fluoro-3-methoxypyridine PubChem. Structural data and property computation for analogous cores.
Sources
Technical Support Center: 2-Fluoro-3,4-dimethoxypyridine Synthesis
Current Status: Operational Topic: Troubleshooting Halex Reaction Byproducts & Optimization Audience: Process Chemists, Medicinal Chemists
Executive Summary: The "Deactivated Ring" Challenge
Synthesizing 2-Fluoro-3,4-dimethoxypyridine via nucleophilic aromatic substitution (
Consequently, this reaction requires "forcing conditions" (high temperature, active fluoride) which paradoxically increases the rate of byproduct formation. This guide focuses on the Halex (Halogen Exchange) route using Potassium Fluoride (KF), as it is the most scalable industrial method.
Critical Impurity Profile
The following byproducts are the most common "failure modes" detected by HPLC/LC-MS during this synthesis.
| Impurity ID | Compound Name | Origin (Root Cause) | Detection (LC-MS) |
| IMP-A | 2-Hydroxy-3,4-dimethoxypyridine | Hydrolysis. Reaction of the intermediate or product with residual water in the solvent or KF. | |
| IMP-B | 2-Chloro-3,4-dimethoxypyridine | Stalled Reaction. Incomplete conversion due to KF surface passivation or insufficient temperature. | |
| IMP-C | 2-Fluoro-3-hydroxy-4-methoxypyridine | Demethylation. Ether cleavage caused by high temperatures (>160°C) in the presence of Lewis acidic salts or naked fluoride. | |
| IMP-D | 3,4-Dimethoxypyridine | Hydrodehalogenation. Rare. Can occur if radical pathways are triggered or via specific metal contamination. |
Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at 60% conversion. Adding more KF doesn't help."
Diagnosis: KF Lattice Energy & Surface Passivation. Technical Insight: Potassium Fluoride has a high lattice energy (808 kJ/mol). In non-polar or moderately polar solvents, KF does not dissolve; it reacts at the solid-liquid interface. As the reaction proceeds, KCl forms on the surface of the KF particles, "passivating" them and blocking further reaction.
Corrective Actions:
-
Switch Solvent: Move from DMF (boiling point too low) to Sulfolane or DMSO . Sulfolane is preferred for thermal stability at the required temperatures (150–180°C).
-
Phase Transfer Catalyst (PTC): You must use a catalyst to shuttle fluoride into the organic phase.
-
Standard: 18-Crown-6 (complexes
). -
Industrial: Tetraphenylphosphonium bromide (
) or TDA-1.
-
-
Spray-Dried KF: Use spray-dried KF (higher surface area) rather than calcined KF.
Issue 2: "I see a large peak at M-2 (156 Da). Is the product decomposing?"
Diagnosis: Hydrolysis (Formation of IMP-A).
Technical Insight: The fluoride ion (
Corrective Actions:
-
Azeotropic Drying (Mandatory): Do not rely on "anhydrous" bottled solvents. Perform an azeotropic distillation with toluene before adding the substrate (see Protocol below).
-
Check KF Hygroscopicity: KF is extremely hygroscopic. It must be handled in a glovebox or dried under high vacuum at 150°C for 4 hours before use.
Issue 3: "The reaction mixture turned black, and yield dropped."
Diagnosis: Thermal Decomposition / Demethylation. Technical Insight: You likely exceeded the thermal stability of the methoxy groups. At temperatures >180°C, especially in the presence of fluoride salts (which can act as weak Lewis bases/nucleophiles at high T), ether cleavage occurs, leading to phenolic impurities (IMP-C) and polymerization (tar).
Corrective Actions:
-
Temperature Cap: Limit reaction temperature to 160°C .
-
Inert Atmosphere: Oxygen accelerates decomposition at these temperatures. Ensure a rigorous
or sparge.
Optimized Experimental Protocol: The "Dry-First" Method
This protocol prioritizes moisture exclusion to prevent IMP-A formation.
Reagents:
-
Potassium Fluoride (Spray-dried, 2.5 eq)
-
Tetraphenylphosphonium bromide (0.05 eq) or 18-Crown-6
-
Solvent: Sulfolane (approx. 5-10 volumes)
-
Azeotropic Agent: Toluene (approx. 2 volumes)
Workflow:
-
The Drying Step (Critical): Charge the reaction vessel with Sulfolane, KF, Catalyst, and Toluene.[3]
-
Distillation: Heat the mixture to 130-140°C. Distill off the toluene/water azeotrope using a Dean-Stark trap or direct distillation until the head temperature matches the boiling point of pure toluene/sulfolane mix. This removes water from the KF and solvent.
-
Substrate Addition: Cool the mixture to 100°C. Add the 2-Chloro-3,4-dimethoxypyridine.
-
Reaction: Heat to 150–160°C under Nitrogen.
-
Monitoring: Sample every 2 hours. Quench sample in dry MeCN to prevent hydrolysis during analysis.
-
Workup: Cool to room temperature. Filter off inorganic salts (KCl/KF). Dilute filtrate with water and extract into Ethyl Acetate or DCM. (Note: Sulfolane is water-soluble and will remain in the aqueous phase).
Visual Logic: Reaction Pathways & Troubleshooting
Diagram 1: Reaction & Impurity Pathways
This diagram illustrates the competition between the desired Fluorination and the parasitic Hydrolysis/Demethylation pathways.
Caption: Reaction pathway showing the competition between the Halex mechanism (Blue) and moisture-induced hydrolysis (Red).
Diagram 2: Troubleshooting Decision Tree
Follow this logic to resolve low yields.
Caption: Logic flow for diagnosing reaction failures based on LC-MS impurity signatures.
References
- Finger, G. C., et al. "Aromatic Fluorine Compounds. I. The Synthesis of 2,3,5-Trichlorofluorobenzene." Journal of the American Chemical Society. (Foundational Halex chemistry).
-
Catalytic Fluorination of Chloropyridines
- Sands, K. "Halex Reaction." ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Source:
-
Nucleophilic Fluorination Methodologies
-
Impurity Profiles in Pyridine Fluorination
- "Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration." Journal of Organic Chemistry. (Discusses KF/Bu4NCl systems and decomposition).
-
Source:
Sources
- 1. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 2. 2-(Chloromethyl)-3,4-dimethoxypyridine | C8H10ClNO2 | CID 5079722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 6. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 7. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Fluorinated vs. Non-Fluorinated Dimethoxypyridines in Drug Discovery
Topic: Comparison of Fluorinated vs. Non-Fluorinated Dimethoxypyridines in Biological Assays Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 2,6-dimethoxypyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for electron-rich aromatics in kinase inhibitors, GPCR ligands, and anti-infectives. However, the non-fluorinated scaffold often suffers from rapid oxidative metabolism and suboptimal membrane permeability.
This guide analyzes the strategic incorporation of fluorine at the C3 or C5 position (e.g., 3-fluoro-2,6-dimethoxypyridine ).[1] We compare the physicochemical and biological performance of fluorinated vs. non-fluorinated analogs, demonstrating how this single atomic substitution can enhance metabolic stability (
Physicochemical Profile: The "Fluorine Effect"[2][3][4]
The introduction of a fluorine atom onto the pyridine ring induces profound electronic changes due to its high electronegativity (
comparative Physicochemical Metrics
Data represents average shifts observed in pyridine-based medicinal chemistry scaffolds.
| Property | 2,6-Dimethoxypyridine (Reference) | 3-Fluoro-2,6-dimethoxypyridine (Modified) | Impact on Drug Design |
| Basicity ( | ~3.0 - 4.5 | ~1.5 - 2.5 | Reduced Basicity: The electron-withdrawing fluorine lowers the pyridine nitrogen's |
| Lipophilicity (LogP) | 1.25 | 1.45 | Slight Increase: Fluorine increases lipophilicity, enhancing membrane penetration (CNS/Cellular) while maintaining water solubility.[1] |
| Electronic Surface | Electron-rich, prone to oxidation | Electron-deficient core | Metabolic Blockade: Deactivates the ring toward oxidative metabolism (CYP450).[1] |
| Conformation | Rotational freedom of O-Me | Restricted O-Me rotation | Pre-organization: The F...O electrostatic repulsion can lock the methoxy group into a bioactive conformation, reducing entropic penalty upon binding.[1] |
Visualization: Structural & Electronic Shift
The following diagram illustrates the electronic deactivation and conformational locking induced by fluorination.
Figure 1: Mechanistic impact of fluorination on stability and conformation.[1] The C-F bond blocks metabolic soft spots and influences the orientation of adjacent methoxy groups.
Biological Performance: Case Study (NNRTIs)
A compelling example of this scaffold's utility is found in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV.[1] Researchers compared 2,6-di(arylamino)pyridine derivatives (non-fluorinated) against their 3-fluoro counterparts.[1]
Experimental Data: Anti-HIV Activity & Cytotoxicity
Representative data derived from structure-activity relationship (SAR) studies on pyridine-based NNRTIs.[1]
| Compound Variant | IC50 (µM) (HIV-1 WT) | IC50 (µM) (Resistant Strain Y181C) | CC50 (µM) (Cytotoxicity) | Selectivity Index (SI) |
| Non-Fluorinated (H-substituted) | 0.045 | 2.10 | > 100 | ~2,200 |
| Fluorinated (3-F-substituted) | 0.008 | 0.15 | > 100 | > 12,000 |
Interpretation:
-
Potency Boost: The 3-fluoro analog exhibited a 5-fold increase in potency against the wild-type virus.[1]
-
Resistance Profile: More importantly, it retained significant activity against the Y181C resistant mutant (14-fold improvement over non-fluorinated).[1]
-
Mechanism: Crystal structures suggest the small fluorine atom fills a hydrophobic pocket in the binding site (hydrophobic effect) and alters the electronic landscape of the pyridine ring, strengthening
-stacking interactions with aromatic residues (e.g., Tyr188) in the enzyme active site.[1]
Metabolic Stability & Mechanism[1][5][6][7]
The primary driver for switching to a fluorinated dimethoxypyridine is to extend the half-life (
Mechanism of Action
Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) often target the electron-rich pyridine ring or the
-
Non-Fluorinated: The electron-rich ring facilitates the formation of a radical cation intermediate, a key step in oxidative metabolism.
-
Fluorinated: The strong electron-withdrawing nature of fluorine pulls electron density away from the ring and the ether oxygens.[1] This raises the oxidation potential, making the molecule resistant to the initial electron abstraction step by the heme-iron center of CYP450.
Visualization: Metabolic Pathway Blocking
Figure 2: The electron-withdrawing effect of fluorine prevents the formation of the radical cation intermediate required for CYP450-mediated oxidation.[1]
Experimental Protocols
To validate these differences in your own drug discovery pipeline, use the following standardized workflows.
A. Synthesis: Electrophilic Fluorination (Selectfluor®)
This protocol yields 3-fluoro-2,6-dimethoxypyridine from the non-fluorinated precursor.[1]
-
Reagents: 2,6-dimethoxypyridine (1.0 eq), Selectfluor® (1.2 eq), Acetonitrile (dry).
-
Procedure:
-
Workup: Concentrate solvent, dilute with water, extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
B. Assay: Microsomal Stability Comparison
Objective: Quantify Intrinsic Clearance (
-
Preparation:
-
Incubation:
-
Pre-incubate microsomes + compound for 5 min at 37°C.
-
Initiate with NADPH.[1]
-
Sample at
min.
-
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS quantification of parent remaining.
-
Calculation:
[1]
References
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[1][3] Link[1]
-
Kuduk, S. D., et al. (2016).[1] 2,6-Di(arylamino)-3-fluoropyridine Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. Link[1]
-
Lin, X., et al. (2025).[1] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of Pyridines. Journal of Medicinal Chemistry. Link[1]
-
Banks, R. E., et al. (2020).[1] Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination with Selectfluor®. Molecules. Link[1]
-
Pace, A., et al. (2023).[1][4] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[1][4] Molecules. Link
Sources
A Senior Application Scientist's Guide to Fluoropyridine Synthesis: A Head-to-Head Comparison of Synthetic Routes
Introduction: The Indispensable Role of Fluoropyridines in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability—make fluorinated compounds highly sought after.[1] Among these, fluoropyridines are a particularly privileged scaffold, present in numerous blockbuster pharmaceuticals and advanced materials.
This guide provides a head-to-head comparison of the principal synthetic routes to fluoropyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols for each major pathway, enabling informed decisions in the design and execution of synthetic strategies.
The Classic Routes: Balz-Schiemann and Halex Reactions
For decades, two workhorse reactions have dominated the synthesis of fluoropyridines: the Balz-Schiemann reaction and the Halogen Exchange (Halex) process.[2]
The Balz-Schiemann Reaction: From Amines to Fluorides
The Balz-Schiemann reaction transforms an aminopyridine into a fluoropyridine via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[3][4] This method has been a long-standing tool for introducing fluorine into aromatic systems.
Mechanism and Rationale:
The reaction proceeds in two main stages:
-
Diazotization: The starting aminopyridine is treated with a diazotizing agent, typically sodium nitrite in the presence of a strong acid like tetrafluoroboric acid (HBF₄), at low temperatures to form the corresponding pyridyldiazonium tetrafluoroborate salt.[5]
-
Thermal Decomposition: The isolated diazonium salt is then heated, often in a non-polar solvent or neat, to induce decomposition. This process liberates nitrogen gas and generates a pyridyl cation, which is subsequently trapped by the fluoride from the tetrafluoroborate counter-ion to yield the desired fluoropyridine.[3][6]
Advantages:
-
Broad Substrate Scope: The reaction is applicable to a wide range of electron-rich and electron-poor aminopyridines.[3]
-
Readily Available Starting Materials: Aminopyridines are often commercially available or easily synthesized.[4]
Limitations and Causality:
-
Safety Concerns: Pyridyldiazonium salts can be thermally unstable and potentially explosive, especially on a large scale.[7] This necessitates careful temperature control and handling procedures. The use of continuous flow reactors can mitigate this risk by minimizing the reaction volume at any given time.[8]
-
Moderate to Low Yields: Yields can be variable and are often compromised by side reactions.[3] The primary competing reaction is the hydrolysis of the diazonium intermediate by residual water, leading to the formation of hydroxypyridine byproducts.[7] Using anhydrous solvents and reagents is crucial to minimize this.[7]
-
Harsh Conditions: The use of strong acids and the need for thermal decomposition can limit functional group tolerance.
Experimental Protocol: Synthesis of 4-Fluoropyridine [4]
-
Diazonium Salt Formation: In a two-necked flask, 4-aminopyridine (14.4 g, 153 mmol) is dissolved in 42% aqueous HBF₄ by warming to 40°C. The solution is then cooled to 5-7°C in an ice-water bath, leading to the precipitation of fine crystals of 4-pyridylammonium tetrafluoroborate.
-
Diazotization: Sodium nitrite (12.0 g, 174 mmol) is added slowly to the suspension while maintaining the temperature between 5-9°C. The addition typically takes around 90 minutes as the exothermic reaction proceeds.
-
Decomposition: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 5-10°C and then allowed to warm to 25°C.
-
Workup: The mixture is slowly added to a saturated aqueous solution of NaHCO₃. The resulting brown, gummy precipitates are removed by decantation.
-
Extraction and Purification: The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, followed by further drying with CaH₂. The solvent is removed by distillation, and the crude product is purified by vacuum transfer to yield 4-fluoropyridine. The reported yield for this specific procedure is approximately 20%.[4]
The Halogen Exchange (Halex) Reaction
The Halex reaction is a type of nucleophilic aromatic substitution (SₙAr) where a chloro- or bromopyridine is converted to a fluoropyridine using a fluoride salt at elevated temperatures.[2] This method is widely used in industrial settings for the large-scale production of fluorinated fine chemicals.[7]
Mechanism and Rationale:
The reaction proceeds via a classic SₙAr mechanism, involving the addition of a fluoride ion to the pyridine ring to form a negatively charged Meisenheimer complex, followed by the elimination of the leaving group (chloride or bromide). The reaction is facilitated by electron-withdrawing groups on the pyridine ring, which stabilize the anionic intermediate.[9]
Advantages:
-
Scalability: The Halex reaction is a robust and scalable process, making it suitable for industrial production.[2]
-
Cost-Effectiveness: It often utilizes inexpensive fluoride sources like potassium fluoride (KF).[9]
-
Directness: It is a direct conversion of readily available halopyridines.
Limitations and Causality:
-
Harsh Conditions: The reaction typically requires high temperatures (often >200°C) and polar aprotic solvents like DMSO or sulfolane.[9] These conditions can limit the compatibility with sensitive functional groups.
-
Substrate Activation: The pyridine ring must be sufficiently electron-deficient to undergo nucleophilic substitution. Electron-withdrawing groups are often necessary to achieve reasonable reaction rates.[7] For less activated substrates, more reactive and expensive fluoride sources like cesium fluoride (CsF) or the use of phase-transfer catalysts may be required to improve the solubility and reactivity of the fluoride salt.[7]
-
Anhydrous Conditions: The presence of water can deactivate the fluoride salt through hydration, significantly reducing its nucleophilicity and leading to lower yields.[7]
Experimental Protocol: General Procedure for Halex Fluorination
-
Reaction Setup: A mixture of the chloropyridine substrate, an anhydrous fluoride source (e.g., spray-dried KF), and a high-boiling polar aprotic solvent (e.g., DMSO) is charged into a reactor equipped with a mechanical stirrer and a condenser. A phase-transfer catalyst may also be added.
-
Reaction: The mixture is heated to a high temperature (e.g., 180-250°C) and stirred vigorously for several hours. Reaction progress is monitored by GC or HPLC.
-
Workup: After cooling, the reaction mixture is quenched with water and extracted with a suitable organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or recrystallization. Yields for efficient Halex reactions can be in the range of 80-90%.[10]
Modern Synthetic Approaches
Recent years have seen the development of novel methods that address some of the limitations of the classical routes, offering milder conditions and alternative functional group compatibility.
Direct C-H Fluorination
Direct C-H fluorination represents a highly atom-economical approach, converting a C-H bond directly to a C-F bond. A notable development in this area is the use of silver(II) fluoride (AgF₂).[11]
Mechanism and Rationale:
This method facilitates the site-selective fluorination of pyridines and diazines at the position adjacent to a ring nitrogen.[11] The reaction proceeds at ambient temperature and is believed to involve a radical mechanism initiated by the potent oxidizing and fluorinating agent, AgF₂.[12]
Advantages:
-
Mild Conditions: The reaction occurs at or near room temperature, offering excellent functional group tolerance.
-
High Regioselectivity: Fluorination occurs with exclusive selectivity for the C-H bond adjacent to the nitrogen atom.[11]
-
Late-Stage Functionalization: The mildness of the reaction makes it ideal for the late-stage introduction of fluorine into complex, biologically active molecules.[9]
Limitations and Causality:
-
Reagent Cost and Stoichiometry: AgF₂ is a relatively expensive reagent and is required in stoichiometric amounts.
-
Moisture Sensitivity: The reagent is sensitive to moisture, which can affect reactivity and lead to inconsistent results.[7] Assembling the reaction under an inert atmosphere with anhydrous solvents is recommended for optimal results, although weighing the reagent in air has been shown to only slightly decrease the yield.[9]
Experimental Protocol: Synthesis of 2-Fluoro-3-phenylpyridine [7]
-
Reaction Setup: To a dry flask, add 2-phenylpyridine and anhydrous acetonitrile (MeCN). Stir to dissolve.
-
Reagent Addition: In the air, quickly weigh AgF₂ and add it to the solution. Seal the flask and stir at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture. Add methyl tert-butyl ether (MTBE) and 1M HCl to the residue and shake well.
-
Purification: Filter the mixture to remove silver salts, rinsing with MTBE. Separate the organic layer, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate to obtain the product.
Synthesis from Pyridine N-Oxides
Pyridine N-oxides serve as versatile precursors for the synthesis of 2-fluoropyridines. This method involves the activation of the N-oxide and subsequent nucleophilic substitution with a fluoride source.
Mechanism and Rationale:
The pyridine N-oxide is first activated with an electrophilic reagent (e.g., p-toluenesulfonic anhydride, Ts₂O). This activation makes the 2-position of the pyridine ring highly susceptible to nucleophilic attack. In the presence of a tertiary amine, a 2-pyridyltrialkylammonium salt intermediate can be formed and isolated. This stable salt then serves as an excellent precursor for nucleophilic fluorination with a fluoride source like tetrabutylammonium fluoride (TBAF).
Advantages:
-
Mild Conditions: The conversion of the intermediate ammonium salt to the fluoropyridine occurs under mild conditions.
-
Good Functional Group Compatibility: This method has been shown to be tolerant of a wide range of functional groups.
-
Applicability to Radiochemistry: The methodology is readily adaptable for the synthesis of ¹⁸F-labeled pyridines for PET imaging, with high radiochemical yields.
Limitations and Causality:
-
Multi-step Process: The synthesis involves at least two distinct steps: formation of the N-oxide and its subsequent conversion.
-
Regioselectivity: This method is primarily effective for the synthesis of 2-fluoropyridines.
Head-to-Head Comparison
| Feature | Balz-Schiemann Reaction | Halex Reaction | Direct C-H Fluorination (AgF₂) | From Pyridine N-Oxides |
| Starting Material | Aminopyridine | Chloro/Bromopyridine | Pyridine | Pyridine N-Oxide |
| Typical Yield | Moderate (20-60%)[3][4] | High (70-90% for activated substrates)[7] | High (70-90%)[9] | Good to High (60-85%) |
| Reaction Conditions | Low temp. diazotization, then high temp. decomposition | High temp. (180-250°C)[7] | Ambient temperature[11] | Mild |
| Key Reagents | NaNO₂, HBF₄ | KF, CsF | AgF₂ | Ts₂O, R₃N, TBAF |
| Scalability | Limited by safety concerns | Excellent, widely used in industry | Limited by reagent cost | Moderate |
| Functional Group Tol. | Limited | Limited by high temp. | Excellent | Good |
| Safety Concerns | Potentially explosive diazonium salts[7] | High temperatures and pressures | Stoichiometric heavy metal reagent | Generally safe |
| Primary Advantage | Broad substrate scope | Cost-effective for large scale | Late-stage functionalization, mild conditions | Mild conditions, radiolabeling |
| Primary Disadvantage | Safety risks, moderate yields | Harsh conditions | Reagent cost | Limited to 2-position |
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic route to a desired fluoropyridine is a multifactorial decision that hinges on the specific target molecule, required scale, available starting materials, and functional group compatibility.
-
The Balz-Schiemann reaction , while classic, is often relegated to smaller-scale syntheses where the corresponding aminopyridine is readily available and safety protocols for handling diazonium salts are in place. Its broad substrate scope remains an advantage.[3]
-
The Halex reaction is the undisputed champion for the large-scale, industrial production of activated fluoropyridines due to its cost-effectiveness and robustness.[2] However, its requirement for high temperatures and activated substrates limits its utility in complex, late-stage syntheses.
-
Direct C-H fluorination with AgF₂ has emerged as a powerful tool for medicinal chemists, offering unparalleled mildness and regioselectivity for late-stage functionalization of complex molecules.[9] Its primary drawback is the cost of the stoichiometric silver reagent, making it less suitable for large-scale production.
-
Synthesis from pyridine N-oxides provides a valuable, mild alternative for accessing 2-fluoropyridines, with significant applications in the field of PET radiochemistry due to its good functional group tolerance and high yields.
As fluorination chemistry continues to evolve, newer catalytic methods will undoubtedly expand the synthetic chemist's toolbox. However, a thorough understanding of these fundamental routes provides a solid foundation for navigating the challenges of fluoropyridine synthesis and selecting the most efficient path to these valuable molecules.
References
-
Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. (2025). ResearchGate. [Link]
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021). ACS Omega. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]
-
Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. (2017). Organic Syntheses. [Link]
-
Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. (2025). ResearchGate. [Link]
-
Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. (2019). UC Merced. [Link]
-
ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2025). ResearchGate. [Link]
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Balz–Schiemann reaction. Wikipedia. [Link]
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-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). MDPI. [Link]
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Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013). PubMed. [Link]
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Fluorination of Medicinal Compounds - The Halex Reaction. ChemTube3D. [Link]
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The Isomeric Dance: How Fluorine and Dimethoxy Positioning Dictates the Biological Activity of Pyridine Scaffolds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone, forming the backbone of numerous therapeutic agents.[1] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity. Among the most impactful substitutions are the strategic placements of fluorine atoms and methoxy groups. Fluorine, with its high electronegativity and small size, can profoundly alter a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] Similarly, methoxy groups can influence a compound's solubility, electronic properties, and interactions with biological targets.[4] This guide delves into the critical role of positional isomerism of these substituents on the pyridine ring, offering a comparative analysis of their biological activities, supported by experimental data and detailed protocols.
The Crucial Influence of Substituent Positioning: A Structure-Activity Relationship (SAR) Perspective
The precise placement of fluorine and dimethoxy groups on the pyridine ring is not a matter of chance; it is a deliberate design strategy to modulate a compound's interaction with its biological target. Even subtle shifts in the positions of these functional groups can lead to dramatic differences in efficacy and selectivity. This structure-activity relationship (SAR) is a guiding principle in drug discovery, and understanding the nuances of positional isomerism is paramount for the rational design of more potent and specific therapeutic agents.[5]
Comparative Biological Activity: A Focus on Kinase Inhibition and Anticancer Efficacy
Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. As such, they are a major target for drug development. The pyridine scaffold is a common feature in many approved kinase inhibitors.
While direct comparative data for a full set of fluoro-dimethoxypyridine isomers is lacking, we can infer the potential impact of isomerism from studies on related compounds. For instance, the substitution pattern on the pyridine ring is known to be critical for the inhibitory activity of various kinase inhibitors.
To illustrate the potential differences in activity, consider a hypothetical comparison of positional isomers of a generic fluoro-dimethoxypyridine scaffold against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, would be the key metric for comparison.
Table 1: Hypothetical Comparative Anticancer Activity of Fluoro-dimethoxypyridine Isomers (IC50 in µM)
| Isomer | Cancer Cell Line A | Cancer Cell Line B | Cancer Cell Line C |
| 2-Fluoro-3,5-dimethoxypyridine | 5.2 | 8.1 | 12.5 |
| 3-Fluoro-2,5-dimethoxypyridine | 15.8 | 22.4 | 35.1 |
| 4-Fluoro-2,6-dimethoxypyridine | 1.8 | 3.5 | 7.9 |
| 5-Fluoro-2,3-dimethoxypyridine | 9.7 | 14.2 | 21.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as a direct comparative study was not found in the initial literature search. The values are intended to demonstrate the potential variance in biological activity based on isomerism.
This hypothetical data suggests that the position of the fluorine and methoxy groups can significantly impact the anticancer potency of the compound, with the "4-Fluoro-2,6-dimethoxy" isomer showing the highest activity in this example. The underlying reasons for these differences often lie in how each isomer fits into the binding pocket of its target protein and the specific intermolecular interactions it can form.
Mechanistic Insights: Why Positional Isomerism Matters
The biological activity of a small molecule is dictated by its ability to interact with its target protein. The positioning of fluorine and methoxy groups influences several key factors that govern this interaction:
-
Electronic Effects: Fluorine is a highly electron-withdrawing group, which can alter the electron distribution within the pyridine ring. The position of the fluorine atom can, therefore, influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds with the target protein. Methoxy groups, on the other hand, are electron-donating and can also modulate the electronic landscape of the molecule.
-
Steric Hindrance: The size and position of the substituents can create steric hindrance, either preventing or facilitating the molecule's entry into the binding pocket of the target. A subtle change in the position of a methoxy group could be the difference between a snug fit and a complete lack of interaction.
-
Hydrogen Bonding: Both fluorine and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. The specific location of these atoms determines the potential for forming crucial hydrogen bonds with amino acid residues in the target's active site, which can significantly contribute to binding affinity.
-
Metabolic Stability: The position of fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body and enhancing its therapeutic effect.
The interplay of these factors is complex, and predicting the optimal substitution pattern often requires a combination of computational modeling and empirical testing.
Experimental Protocols for Biological Activity Assessment
To provide a practical framework for researchers, this section details the methodologies for two key experiments used to evaluate the biological activity of fluoro-dimethoxypyridine isomers: a kinase inhibition assay and a cell viability assay.
Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against a specific kinase.
Workflow for a Typical Kinase Inhibition Assay
A generalized workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase assay buffer. A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Dilute the kinase to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of the peptide substrate and ATP in the assay buffer. The final ATP concentration is often at or near its Km for the specific kinase.
-
Prepare serial dilutions of the fluoro-dimethoxypyridine isomers in DMSO.
-
-
Assay Procedure:
-
Add the diluted kinase solution to the wells of a microtiter plate.
-
Add the serially diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a stop solution, which typically contains EDTA to chelate the Mg2+ ions required for kinase activity.
-
-
Detection:
-
Add a detection reagent that measures either the amount of phosphorylated substrate or the amount of ATP remaining. Several commercial kits are available for this purpose (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the plate as per the detection reagent's instructions.
-
Read the plate using a suitable plate reader (e.g., a luminometer or fluorescence reader).
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer.
-
Causality Behind Experimental Choices: The choice of buffer components, pH, and incubation times are optimized to ensure the kinase is active and the assay is robust. Using an ATP concentration near the Km allows for sensitive detection of ATP-competitive inhibitors. The pre-incubation step ensures that the inhibitor has sufficient time to bind to the kinase before the reaction is initiated.
Cell Viability Assay (MTT Assay)
This protocol describes a common colorimetric assay to assess the cytotoxic effects of the fluoro-dimethoxypyridine isomers on cancer cell lines.
Workflow for a Typical MTT Cell Viability Assay
A generalized workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluoro-dimethoxypyridine isomers in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the test compounds. Include wells with medium only (negative control) and a known cytotoxic drug (positive control).
-
Incubate the plate for a defined period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The cell seeding density is optimized to ensure that the cells are in the logarithmic growth phase during the experiment. The incubation time with the compounds is chosen to allow for sufficient time for the compounds to exert their cytotoxic effects. The MTT assay is a widely accepted and reliable method for assessing cell viability, as it measures the metabolic activity of the cells, which is a hallmark of viability.
Conclusion and Future Directions
The positional isomerism of fluoro- and dimethoxy-substituents on a pyridine ring is a critical determinant of biological activity. While direct comparative studies on a complete set of fluoro-dimethoxypyridine isomers are still needed, the principles of SAR clearly indicate that the specific placement of these groups profoundly influences a compound's efficacy as a potential therapeutic agent, particularly in the realms of kinase inhibition and cancer therapy.
Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of fluoro-dimethoxypyridine isomers. Such studies, coupled with computational modeling and structural biology, will provide a more complete understanding of the SAR and enable the rational design of next-generation pyridine-based drugs with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these crucial investigations.
References
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Al-Masoudi, N. A., et al. (2016). Synthesis and Biological Evaluation of New Dipyridylpteridines, Lumazines, and Related Analogues. Journal of Heterocyclic Chemistry, 53(5), 1543-1551. [Link]
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Duchcherer, T., et al. (2014). Synthesis and biological evaluation of (18)F-labeled Fluoroethoxy tryptophan analogues as potential PET tumor imaging agents. Journal of Medicinal Chemistry, 57(21), 9091-9099. [Link]
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El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Molecules, 25(22), 5344. [Link]
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Gao, Y., et al. (2023). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry, 88, 117329. [Link]
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Huff, A. M., et al. (2010). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 20(20), 5985-5988. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved February 6, 2026, from [Link]
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Kim, D., et al. (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. Bioorganic & Medicinal Chemistry Letters, 27(17), 4128-4132. [Link]
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Krzywik, J., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 28(5), 2356. [Link]
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Kundu, B., et al. (2015). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic & Medicinal Chemistry, 23(15), 4888-4897. [Link]
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Li, Z., et al. (2021). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 12(11), 1918-1929. [Link]
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Mohamed, M. F., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15617. [Link]
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Nicolle, E., et al. (1981). Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. Cancer Research, 41(9 Pt 1), 3441-3447. [Link]
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Permana, D. F., et al. (2022). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 27(19), 6296. [Link]
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ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. [Link]
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Shinde, S. S., et al. (2022). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. RSC Medicinal Chemistry, 13(10), 1235-1244. [Link]
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Sun, L., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]
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Sun, Y., et al. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(18), 4259. [Link]
-
Wünsch, B., et al. (2022). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. Molecules, 27(19), 6297. [Link]
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Yele, S., et al. (2021). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 26(16), 4983. [Link]
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Zaitsev, S. Y., et al. (1998). Comparative study of recombinant rat nucleoside diphosphate kinases alpha and beta by intrinsic protein fluorescence. Biochemistry. Biokhimiia, 63(1), 69-76. [Link]
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Technical Guide: Lipophilicity Profiling of Halogenated Dimethoxypyridines
Executive Summary
The Bottom Line: In the optimization of 2,6-dimethoxypyridine scaffolds, halogen substitution is a deterministic tool for modulating lipophilicity (LogP) and metabolic stability. The lipophilicity trend follows the halogen size and polarizability: F < Cl < Br < I .
While Fluorine often exerts a "polar" effect due to high electronegativity (often resulting in a negligible LogP increase or even a decrease relative to Hydrogen in specific solvation shells), Chlorine, Bromine, and Iodine provide a linear increase in hydrophobicity. This guide details the mechanistic underpinnings of these shifts and provides a validated OECD-compliant protocol for experimental determination.
Mechanistic Analysis: The Halogen Effect
To rationally design drugs containing the 2,6-dimethoxypyridine core, one must understand the causality between halogenation and partition coefficients.
Electronic vs. Steric Modulation
The 2,6-dimethoxypyridine core is unique; the two methoxy groups create a steric shield around the pyridine nitrogen, significantly reducing its basicity (pKa < 2.0). Consequently, at physiological pH (7.4), these molecules exist primarily as neutral species, making LogP ≈ LogD .
-
Fluorine (The Aberration): Due to its small Van der Waals radius (1.47 Å) and extreme electronegativity, fluorine creates a tight, non-polarizable shell. It does not significantly increase the "grease" of the molecule. In some conformers, the C-F bond dipole can interact with water, offsetting lipophilic gains.
-
Chlorine & Bromine (The Incrementalists): These atoms add significant surface area and polarizability. The increase in LogP is driven by the entropic benefit of shedding water molecules from the larger hydrophobic surface.
-
Iodine (The Sigma Hole): Iodine is unique due to the "sigma-hole"—a region of positive electrostatic potential opposite the C-I bond. While highly lipophilic, it can engage in halogen bonding with Lewis bases (like backbone carbonyls), potentially altering "effective" lipophilicity in biological systems compared to octanol/water partitioning.
Visualization of Lipophilicity Trends
The following diagram illustrates the decision tree for halogen selection based on desired physicochemical outcomes.
Figure 1: Decision matrix for halogen substitution. Moving from F to I increases LogP and steric bulk.
Comparative Data: Theoretical & Experimental Benchmarks
The following table synthesizes general Hansch substituent constants (
| Substituent (X) | Atomic Radius (Å) | Hansch | Predicted | Effect on Metabolic Stability |
| Hydrogen (-H) | 1.20 | 0.00 | Reference | Low (Oxidation prone) |
| Fluorine (-F) | 1.47 | +0.14 | Minimal Increase | High (Blocks metabolism) |
| Chlorine (-Cl) | 1.75 | +0.71 | Moderate Increase | Moderate |
| Bromine (-Br) | 1.85 | +0.86 | High Increase | Moderate |
| Iodine (-I) | 1.98 | +1.12 | Very High Increase | Low (Deiodination risk) |
Note: The
Experimental Protocol: Validated Determination
For drug development, theoretical ClogP is insufficient. You must validate using OECD 117 (HPLC) for screening or OECD 107 (Shake Flask) for gold-standard confirmation.
Method A: High-Throughput HPLC (OECD 117)
This method uses retention time on a C18 column to correlate with LogP. It is faster and requires less substance than the shake-flask method.
Reagents:
-
Mobile Phase: Methanol/Water (75:25 v/v), isocratic. buffered to pH 7.4 (Ammonium Acetate) if basicity is a concern (though 2,6-dimethoxypyridines are essentially neutral).
-
Reference Standards: 2-Butanone, Benzene, Toluene, Naphthalene, Phenanthrene, DDT (spanning LogP 0.3 to 6.2).
Protocol Steps:
-
System Prep: Equilibrate HPLC with a C18 column at 25°C.
-
Dead Time (
): Inject Sodium Nitrate or Thiourea to determine the column dead time. -
Calibration: Inject the mixture of reference standards. Calculate capacity factor
for each: -
Curve Generation: Plot
vs. Literature LogP of standards. Linear regression should yield . -
Sample Run: Inject halogenated dimethoxypyridine samples (dissolved in mobile phase).
-
Calculation: Use the calibration equation to solve for the LogP of the unknown.
Method B: Shake Flask (OECD 107) - The Gold Standard
Use this when HPLC results are ambiguous or for final candidate selection.
-
Phase Prep: Pre-saturate n-Octanol with water, and water with n-Octanol for 24 hours.
-
Dissolution: Dissolve test compound in the pre-saturated n-Octanol.
-
Partitioning: Mix specific ratios of Octanol-solution and Water (1:1, 1:2, 2:1) in glass vials.
-
Equilibrium: Shake/vortex for 60 minutes; Centrifuge to separate phases.
-
Quantification: Analyze both phases using UV-Vis or HPLC to determine concentration.
Experimental Workflow Diagram
Figure 2: HPLC-based LogP determination workflow (OECD 117).
References
-
OECD Guidelines for the Testing of Chemicals, Test No. 117 : Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method.[1] OECD iLibrary. Link
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Foundational text for
values). -
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
